SRI 31215 TFA
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJKJLPPLYFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SRI 31215 TFA in Cancer
Audience: Researchers, scientists, and drug development professionals.
Core Subject: A detailed examination of SRI 31215 TFA, a novel small molecule inhibitor targeting the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical axis in tumor progression, metastasis, and therapeutic resistance.
Executive Summary
The HGF/MET signaling pathway is frequently dysregulated in various cancers, contributing to aggressive tumor phenotypes and resistance to targeted therapies. A key activation step in this cascade is the proteolytic conversion of the inactive precursor, pro-HGF, into active HGF. This compound is a first-in-class small molecule designed as a triplex inhibitor of the serine proteases responsible for this activation: matriptase, hepsin, and HGF activator (HGFA).[1][2][3][4] By preventing HGF activation, this compound effectively blocks downstream MET receptor signaling. This guide elucidates the core mechanism of this compound, presents its inhibitory activity, details its effects on cancer cells, and provides relevant experimental protocols for its study.
Core Mechanism of Action: Inhibition of Pro-HGF Activation
Quantitative Data
The inhibitory potency of this compound has been quantified against its target proteases. Furthermore, specific concentrations have been established to achieve desired biological effects in cellular models.
Table 1: Inhibitory Activity (IC₅₀) of this compound
| Target Protease | IC₅₀ (μM) | Citation |
| Matriptase | 0.69 | [2][4][6][7] |
| Hepsin | 0.65 | [2][4][6][7] |
| HGFA | 0.30 | [2][4][6][7] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Biological Effect | Cell Model Context | Concentration (μM) | Incubation Time | Citation |
| Inhibition of pro-HGF proteolytic activation | N/A | 10 | N/A | [2][7][8] |
| Inhibition of fibroblast-induced HGF/MET signaling | DU145 prostate cancer cells | 10 | 30 minutes | [2][7] |
| Inhibition of fibroblast-induced EMT and migration | DU145 prostate cancer cells | 10 | 24 hours | [2][7] |
| Aversion of fibroblast-mediated resistance to EGFRi-induced apoptosis | DiFi colon cancer cells | 10 | 72 hours | [2][7] |
Overcoming Therapeutic Resistance
A significant application of this compound is in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, such as cetuximab and gefitinib, in cancers like colorectal cancer.[1][9] Resistance can be mediated by the tumor microenvironment, where CAFs secrete HGF, leading to paracrine activation of the MET receptor on cancer cells.[1] This MET activation provides a bypass signaling route that sustains cell survival and proliferation despite EGFR blockade.[1] this compound prevents this bypass by inhibiting the activation of fibroblast-secreted pro-HGF, thereby restoring sensitivity to EGFR-targeted therapies.[1][5][9]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
Protease Inhibition Assay
-
Objective: To determine the IC₅₀ of SRI 31215 against target serine proteases.
-
Reagents:
-
Enzymes: Recombinant matriptase, hepsin, HGFA, trypsin, thrombin, and coagulation factor Xa (R&D Systems).[1]
-
Assay Buffer: 50 mM Tris, 20 mM NaCl, 0.01% Tween 20, pH 8.0.[1]
-
Substrate: A custom Fluorescence Resonance Energy Transfer (FRET) peptide based on the pro-HGF cleavage sequence (e.g., H2N-(EEdans)GKQLRVVNGG(KDabcyl)-amide).[1]
-
Inhibitor: this compound at various concentrations.
-
-
Procedure:
-
The respective enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The FRET peptide substrate is added to initiate the reaction.
-
Proteolytic cleavage of the substrate is monitored by measuring the increase in fluorescence over time.
-
Measurements are performed using a luminescence spectrometer.[1]
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for MET Pathway Activation
-
Objective: To assess the effect of this compound on fibroblast-induced MET activation in cancer cells.
-
Cell Lines: DU145 prostate cancer cells and pro-HGF-producing fibroblasts (e.g., 18Co).[1][7]
-
Procedure:
-
Prepare conditioned media (CM) from fibroblasts.
-
Serum-starve DU145 cells.
-
Treat DU145 cells with fibroblast CM in the presence or absence of 10 μM this compound for 30 minutes.[7] Recombinant active HGF can be used as a positive control.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-MET, total MET, phospho-GAB1, and phospho-ERK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize bands.
-
-
Expected Outcome: this compound should prevent the phosphorylation of MET and its downstream effectors induced by fibroblast CM, but not by recombinant active HGF.[2][7]
Cell Migration Assay
-
Objective: To determine if this compound can inhibit fibroblast-induced cancer cell migration.
-
Cell Lines: DU145 prostate cancer cells and fibroblasts.[7]
-
Procedure (e.g., Transwell Assay):
-
Seed DU145 cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
Place the insert into a well containing fibroblast-conditioned media as a chemoattractant.
-
Add 10 μM this compound to both the upper and lower chambers.[7]
-
Incubate for 24 hours to allow for cell migration through the membrane.[7]
-
Remove non-migrated cells from the top of the insert.
-
Fix, stain, and count the migrated cells on the underside of the membrane.
-
-
Expected Outcome: this compound is expected to significantly reduce the number of migrated cells in response to fibroblast CM.[2][7]
Conclusion
This compound represents a targeted therapeutic strategy aimed at a critical activation point within the HGF/MET signaling pathway. Its ability to act as a triplex inhibitor of matriptase, hepsin, and HGFA provides a robust method for blocking oncogenic signaling. The data strongly support its role in not only directly inhibiting cancer cell migration and EMT but also in resensitizing tumors to other targeted agents like EGFR inhibitors.[1] These findings establish inhibitors of HGF activation, such as SRI 31215, as a promising class of therapeutics for cancers dependent on the HGF/MET axis.[5][9]
References
- 1. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. SRI 31215 (TFA) - MedChem Express [bioscience.co.uk]
- 5. [PDF] Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling | Oncotarget [vendor-stage.oncotarget.com]
An In-depth Technical Guide to SRI 31215 TFA: A Novel Inhibitor of HGF/MET Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hepatocyte Growth Factor (HGF)/MET signaling pathway is a critical driver of cell proliferation, survival, motility, and invasion. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[1] SRI 31215 TFA has emerged as a novel small molecule inhibitor that indirectly targets this pathway. Unlike conventional MET tyrosine kinase inhibitors, this compound acts as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA).[1][2] These proteases are responsible for the proteolytic cleavage of the inactive precursor, pro-HGF, into its active form, HGF.[1] By preventing HGF activation, this compound effectively blocks the ligand-dependent activation of the MET receptor, thereby inhibiting downstream signaling cascades. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and its effects on cancer cell functions have been characterized. The following table summarizes the key quantitative data.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC50 | Matriptase | 0.69 µM | Enzyme Assay | [2] |
| IC50 | Hepsin | 0.65 µM | Enzyme Assay | [2] |
| IC50 | HGFA | 0.30 µM | Enzyme Assay | [2] |
| Effective Concentration | Inhibition of pro-HGF cleavage | 10 µM | In vitro assay with recombinant proteins | [3] |
| Effective Concentration | Inhibition of fibroblast-induced cell scattering | Biological activity detected at 1 µM | DU145 prostate cancer cells | [2] |
| Effective Concentration | Overcoming resistance to EGFR inhibitors | 10 µM | Caco2 colon cancer cells |
Mechanism of Action and Signaling Pathway
The HGF/MET signaling cascade is initiated by the binding of active HGF to the MET receptor, a receptor tyrosine kinase. This binding induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain, creating docking sites for various downstream signaling and adaptor proteins. This leads to the activation of multiple intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility.
This compound intervenes at the very initial step of this pathway activation. It does not interact with the MET receptor directly but instead inhibits the proteases—matriptase, hepsin, and HGFA—that are essential for converting the inactive pro-HGF into the active HGF ligand. By preventing this conversion, this compound effectively reduces the availability of the MET receptor's ligand, thereby preventing its activation and subsequent downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the HGF/MET pathway.
Western Blot for MET Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on fibroblast-induced MET activation in cancer cells.
-
Cell Culture and Treatment:
-
Seed DU145 prostate cancer cells in 6-well plates and grow to sub-confluency.
-
Prepare conditioned media (CM) from a confluent culture of 18Co fibroblasts.
-
Starve DU145 cells in serum-free media overnight.
-
Treat the starved DU145 cells with fibroblast CM in the presence or absence of 10 µM this compound for 30 minutes. A MET kinase inhibitor (e.g., JNJ 38877605 at 1 µM) can be used as a positive control for MET inhibition.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MET (p-MET, e.g., Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total MET and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cell Migration (Scratch) Assay
This assay evaluates the effect of this compound on fibroblast-induced cancer cell migration.
-
Cell Seeding and Monolayer Formation:
-
Seed DU145 cells in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.
-
Incubate the cells to form a confluent monolayer.
-
-
Creating the "Scratch":
-
Once confluent, create a linear scratch in the cell monolayer using a sterile 1 mm pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replenish the wells with fresh media containing fibroblast conditioned media, with or without this compound (e.g., 10 µM). Recombinant active HGF can be used as a positive control for migration, and a MET kinase inhibitor as a positive control for inhibition.
-
Image the scratch at 0 hours and then at regular intervals (e.g., every 4-8 hours) for up to 48 hours using a phase-contrast microscope.
-
-
Data Analysis:
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area for each treatment condition.
-
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with an 8 µm pore size membrane.
-
Rehydrate the membranes by adding serum-free media to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
-
Cell Seeding and Chemoattraction:
-
In the lower chamber of a 24-well plate, add media containing fibroblast conditioned media as the chemoattractant.
-
In the upper chamber (the Transwell insert), seed DU145 cells (e.g., 1 x 10^5 cells) in serum-free media, with or without this compound.
-
-
Incubation and Staining:
-
Incubate the plate for 24 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.
-
-
Quantification:
-
Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader at a wavelength of ~560 nm. The absorbance is proportional to the number of migrated cells.
-
Clonogenic Survival Assay
This assay assesses the ability of this compound to overcome HGF-mediated resistance to other therapies, such as EGFR inhibitors.
-
Cell Seeding:
-
Seed Caco2 colon cancer cells at a low density (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with an EGFR inhibitor (e.g., cetuximab) in the presence of fibroblast conditioned media, with or without this compound (e.g., 10 µM).
-
-
Colony Formation and Staining:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with a solution of 6% glutaraldehyde, and stain with 0.5% crystal violet.
-
-
Data Analysis:
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition to determine the effect of this compound on overcoming drug resistance.
-
Conclusion
This compound represents a promising and novel approach to inhibiting the HGF/MET signaling pathway. By targeting the activation of the ligand rather than the receptor itself, it offers a distinct mechanism of action that could be beneficial in overcoming resistance to traditional MET kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar HGF activation inhibitors in various cancer models. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in a preclinical setting.
References
SRI 31215 TFA: A Technical Guide to a Novel Triplex Inhibitor of the Matriptase/Hepsin/HGFA System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
The HGF/MET signaling axis is frequently dysregulated in various cancers, contributing to malignant progression and resistance to targeted therapies.[4] A pivotal step in the activation of this pathway is the conversion of the inactive precursor, pro-HGF, to its active form, HGF, by a group of serine proteases, primarily matriptase, hepsin, and HGFA.[1][3][4] SRI 31215 TFA has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit these three key enzymes.[1][4] This multi-targeted approach offers a comprehensive blockade of HGF activation, presenting a novel strategy to counteract oncogenic HGF/MET signaling.
Mechanism of Action
This compound functions as a triplex inhibitor, effectively targeting the enzymatic activity of matriptase, hepsin, and HGFA.[1][4] By doing so, it prevents the proteolytic cleavage of pro-HGF into its active, heterodimeric form. This inhibition of HGF activation leads to a subsequent reduction in the phosphorylation and activation of the MET receptor, thereby disrupting the downstream signaling pathways that promote cancer cell growth, motility, and survival.[1][4]
Quantitative Data
The inhibitory potency of this compound against its target proteases has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and relatively balanced inhibition of all three enzymes in the triplex.
| Target Enzyme | IC50 (μM) |
| Matriptase | 0.69[1][2] |
| Hepsin | 0.65[1][2] |
| HGFA | 0.30[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Enzymatic Inhibition Assay
This protocol details the in vitro assessment of this compound's inhibitory activity against matriptase, hepsin, and HGFA.
Materials:
-
Recombinant human Matriptase, Hepsin, and HGFA (R&D Systems)
-
This compound
-
Assay Buffer: 50 mM Tris, 20 mM NaCl, 0.01% Tween 20, pH 8.0[1]
-
FRET peptide substrate: H2N-(EEdans)GKQLRVVNGG(KDabcyl)-amide (based on pro-HGF cleavage sequence)[1]
-
96-well black microplates
-
Luminescence Spectrometer
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 80 µL of Assay Buffer containing the respective enzyme (Matriptase, Hepsin, or HGFA) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the FRET pair) at regular intervals for 30-60 minutes using a luminescence spectrometer.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
Inhibition of Pro-HGF Activation (Western Blot)
This protocol is for assessing the ability of this compound to inhibit the cleavage of pro-HGF by HGFA.
Materials:
-
Recombinant human pro-HGF
-
Activated HGFA
-
This compound (10 µM)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-HGF antibody (recognizing pro-HGF, α and β chains)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE under reducing conditions.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary anti-HGF antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Analyze the bands corresponding to pro-HGF and the cleaved α and β chains to determine the extent of inhibition.
Inhibition of Fibroblast-Induced MET Phosphorylation (Western Blot)
This protocol evaluates the effect of this compound on HGF/MET signaling in tumor cells stimulated by fibroblasts.
Materials:
-
DU145 prostate cancer cells
-
Fibroblast cell line (e.g., 18Co)
-
This compound (10 µM)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MET, anti-total-MET
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Co-culture DU145 cells with fibroblasts or treat with fibroblast-conditioned media.
-
Treat the co-culture with 10 µM this compound for 30 minutes.[1]
-
Lyse the DU145 cells and quantify the protein concentration.
-
Perform Western blotting as described in section 4.2, using primary antibodies against phospho-MET and total-MET.
-
Analyze the band intensities to determine the ratio of phosphorylated MET to total MET.
Cell Migration Assay (Transwell Assay)
This protocol assesses the impact of this compound on the migration of tumor cells induced by fibroblasts.
Materials:
-
DU145 prostate cancer cells
-
Fibroblast cell line (e.g., 18Co or WI38)
-
This compound (10 µM)
-
Transwell inserts (8 µm pore size)
-
Serum-free and serum-containing media
-
Crystal violet staining solution
Procedure:
-
Plate fibroblasts in the lower chamber of a 24-well plate and allow them to adhere.
-
Starve DU145 cells in serum-free medium overnight.
-
Resuspend the starved DU145 cells in serum-free medium and add them to the upper chamber of the Transwell inserts.
-
Add this compound (10 µM) to both the upper and lower chambers.
-
Incubate for 24 hours to allow for cell migration.[1]
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Signaling Pathway and Inhibitory Logic
The following diagram illustrates the central role of the matriptase/hepsin/HGFA triplex in the HGF/MET signaling pathway and the point of intervention for this compound.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique ability to inhibit the matriptase/hepsin/HGFA triplex provides a robust mechanism for blocking the activation of the pro-oncogenic HGF/MET signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound. Continued research into this and similar inhibitors holds great promise for improving outcomes for patients with cancers driven by aberrant HGF/MET signaling.
References
In Vitro Molecular Targets of SRI 31215 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 31215 TFA is a small molecule inhibitor that has been identified as a potent modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This pathway is a critical regulator of cell proliferation, survival, motility, and invasion, and its dysregulation is implicated in the progression of various cancers. SRI 31215 acts by targeting key serine proteases responsible for the activation of HGF, thereby preventing the downstream activation of the MET receptor and its associated oncogenic signaling cascades. This technical guide provides an in-depth overview of the in vitro molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Molecular Targets and Quantitative Inhibitory Activity
The primary in vitro molecular targets of this compound are a group of serine proteases that are essential for the conversion of the inactive precursor, pro-HGF, into its biologically active form, HGF. By inhibiting these proteases, SRI 31215 effectively blocks the initiation of HGF/MET signaling. The compound has been shown to be a triplex inhibitor of matriptase, hepsin, and HGF activator (HGFA).[1][2][3][4] The inhibitory potency of this compound against these targets has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Molecular Target | IC50 (μM) |
| Matriptase | 0.69[2][3][5] |
| Hepsin | 0.65[2][3][5] |
| HGFA | 0.30[2][3][5] |
Mechanism of Action: Inhibition of HGF/MET Signaling
This compound's mechanism of action is centered on the prevention of pro-HGF activation. In the tumor microenvironment, cancer cells or associated fibroblasts secrete pro-HGF.[1][4] Matriptase, hepsin, and HGFA cleave pro-HGF to generate the active heterodimeric HGF molecule.[1][4] Active HGF then binds to its receptor, the MET tyrosine kinase, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways. These pathways drive cellular responses such as proliferation, survival, scattering, and migration.[1]
SRI 31215, by inhibiting the activating proteases, prevents the formation of active HGF. This leads to a reduction in MET phosphorylation and the subsequent dampening of its downstream signaling cascades.[1] Consequently, the biological effects driven by aberrant HGF/MET signaling, such as fibroblast-induced cancer cell migration and epithelial-mesenchymal transition (EMT), are inhibited.[1][2]
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the molecular targets and cellular effects of this compound, based on the primary literature.[1]
Protease Inhibition Assay
This assay quantifies the inhibitory activity of this compound against its target serine proteases.
-
Materials:
-
Recombinant human Matriptase, Hepsin, and HGFA (R&D Systems)
-
Assay Buffer: 50 mM Tris, 20 mM NaCl, 0.01% Tween 20, pH 8.0
-
FRET peptide substrate: H2N-(EEdans)GKQLRVVNGG(KDabcyl)-amide (New England Peptide)
-
This compound
-
96-well black plates
-
Luminescence Spectrometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the recombinant protease (Matriptase, Hepsin, or HGFA) to each well.
-
Add the different concentrations of this compound to the wells containing the proteases and incubate for a specified time at room temperature.
-
Initiate the reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity using a luminescence spectrometer with excitation and emission wavelengths appropriate for the EEdans/Dabcyl pair.
-
Monitor the change in fluorescence over time to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for HGF/MET Signaling Pathway Analysis
This method is used to assess the phosphorylation status of MET and its downstream signaling proteins in response to HGF and this compound treatment.
-
Materials:
-
DU145 prostate cancer cells
-
18Co human colon fibroblasts
-
Cell culture medium and serum
-
Recombinant HGF
-
This compound
-
JNJ 38877605 (MET kinase inhibitor, as a control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-MET, anti-MET, anti-p-Gab1, anti-p-AKT, anti-p-ERK, anti-p-STAT3
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Culture DU145 cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Prepare conditioned media from 18Co fibroblasts as a source of pro-HGF.
-
Treat the serum-starved DU145 cells with one of the following for 30 minutes:
-
Recombinant HGF
-
18Co conditioned media
-
18Co conditioned media in the presence of this compound (10 μM)
-
18Co conditioned media in the presence of JNJ 38877605 (1 μM)
-
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Cell Scattering Assay
This assay visually assesses the effect of this compound on HGF-induced cell scattering, a hallmark of EMT.
-
Materials:
-
DU145 cells
-
6-well plates
-
Recombinant HGF
-
Conditioned media from 18Co fibroblasts
-
This compound (10 μM)
-
JNJ 38877605 (1 μM)
-
Crystal violet solution
-
-
Procedure:
-
Seed DU145 cells in 6-well plates at a low density to allow for colony formation.
-
Once small colonies have formed, serum-starve the cells overnight.
-
Treat the cells with recombinant HGF or 18Co conditioned media in the presence or absence of this compound or JNJ 38877605 for 24 hours.
-
Wash the cells with PBS.
-
Fix the cells with a solution containing 6% glutaraldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
Visually inspect and image the colonies under a microscope to assess the degree of cell scattering.
-
Transwell Migration Assay
This assay quantifies the effect of this compound on fibroblast-induced cancer cell migration.
-
Materials:
-
DU145 cells
-
18Co and WI38 fibroblasts
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free and serum-containing media
-
This compound (10 μM)
-
JNJ 38877605 (1 μM)
-
Cotton swabs
-
Crystal violet solution
-
-
Procedure:
-
Culture fibroblasts (18Co or WI38) in the lower chamber of the 24-well plate to produce pro-HGF.
-
Harvest DU145 cells and resuspend them in serum-free medium.
-
Add the DU145 cell suspension to the upper chamber of the transwell inserts.
-
Add this compound or JNJ 38877605 to the upper chamber as required.
-
Incubate the plate for a specified time (e.g., 24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Conclusion
This compound is a potent in vitro inhibitor of the serine proteases matriptase, hepsin, and HGFA. Its mechanism of action involves the blockade of pro-HGF activation, leading to the inhibition of the oncogenic HGF/MET signaling pathway. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and similar compounds targeting this critical cancer-related pathway. The data and methodologies presented underscore the potential of this compound as a therapeutic agent for cancers driven by aberrant HGF/MET signaling.
References
- 1. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. SRI31215 2TFA|triplex inhibitor|1832686-44-8 [dcchemicals.com]
SRI 31215 TFA: A Technical Guide to a Novel Inhibitor Mimicking Endogenous HAI-1/2 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Targeting the HGF/MET Axis
The hepatocyte growth factor (HGF) and its receptor, the MET tyrosine kinase, are key drivers of cellular proliferation, survival, migration, and invasion.[3] Under normal physiological conditions, the activation of HGF is a tightly controlled process. HGF is secreted as an inactive precursor, pro-HGF, which requires proteolytic cleavage to become biologically active.[3] This activation is primarily mediated by a trio of serine proteases: matriptase, hepsin, and HGF activator (HGFA).
Mechanism of Action
SRI 31215 TFA functions as a competitive inhibitor of matriptase, hepsin, and HGFA. By binding to the active sites of these proteases, it prevents them from cleaving pro-HGF into its active, dimeric form. This blockade of HGF activation leads to a downstream reduction in MET receptor phosphorylation and the subsequent inhibition of intracellular signaling cascades that promote cancer cell proliferation, survival, and motility.
Quantitative Data
The inhibitory potency of this compound against its target proteases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (μM) |
| Matriptase | 0.69[1][2] |
| Hepsin | 0.65[1][2] |
| HGFA | 0.30[1][2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.
Pro-HGF Activation Assay
This assay is designed to directly assess the ability of this compound to inhibit the proteolytic cleavage of pro-HGF by one of its activating proteases, such as HGFA.
Materials:
-
Recombinant human pro-HGF
-
Recombinant active human HGFA
-
This compound
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.5)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against HGF (recognizing both pro-HGF and the processed alpha and beta chains)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Add recombinant pro-HGF to the reaction mixture and incubate for an additional 1-2 hours at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HGF antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a Western blot imaging system. The inhibition of pro-HGF cleavage is indicated by a decrease in the appearance of the HGF alpha and beta chain bands and a corresponding increase in the intensity of the pro-HGF band.
Western Blot Analysis of MET Signaling
This protocol is used to evaluate the effect of this compound on the activation of the MET receptor and its downstream signaling pathways in a cellular context.
Materials:
-
Cancer cell line (e.g., DU145 prostate cancer cells)
-
Fibroblast cell line (e.g., 18Co) or conditioned media from fibroblasts
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies against: phospho-MET, total MET, phospho-Akt, total Akt, phospho-ERK, total ERK
-
HRP-conjugated secondary antibodies
Procedure:
-
Seed cancer cells (e.g., DU145) in a 6-well plate and allow them to adhere overnight.
-
The following day, starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cancer cells with this compound (e.g., at a final concentration of 10 μM) for 30 minutes.
-
Stimulate the cells with fibroblast-conditioned media or co-culture with fibroblasts for the desired time (e.g., 15-30 minutes) to induce HGF-mediated MET activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting as described in the pro-HGF activation assay protocol, using the primary antibodies against the signaling proteins of interest.
-
The inhibition of MET signaling is observed as a decrease in the phosphorylation of MET, Akt, and ERK in the this compound-treated samples compared to the stimulated control.
Cell Migration Assay (Transwell Assay)
This assay assesses the impact of this compound on the migratory capacity of cancer cells in response to a chemoattractant, such as HGF produced by fibroblasts.
Materials:
-
Cancer cell line (e.g., DU145)
-
Fibroblast cell line (e.g., 18Co) or recombinant HGF
-
Transwell inserts (e.g., 8 µm pore size)
-
This compound
-
Serum-free media
-
Media with a chemoattractant (e.g., fibroblast-conditioned media or media containing recombinant HGF)
-
Crystal violet staining solution
Procedure:
-
Seed fibroblasts in the lower chamber of a 24-well plate and allow them to adhere and condition the media overnight. Alternatively, add media containing a chemoattractant to the lower chamber.
-
Harvest the cancer cells and resuspend them in serum-free media. Pre-treat the cancer cells with this compound (e.g., at a final concentration of 10 μM) for 30 minutes.
-
Seed the pre-treated cancer cells into the upper chamber of the transwell inserts.
-
Place the inserts into the 24-well plate containing the chemoattractant in the lower chamber.
-
Incubate for 24-48 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 595 nm, or count the stained cells under a microscope. A decrease in absorbance or cell count in the this compound-treated wells indicates inhibition of migration.
In Vivo Efficacy and Pharmacokinetics
As of the latest available information, detailed in vivo efficacy data from xenograft models and pharmacokinetic parameters for this compound are not publicly available. Preclinical studies have suggested that SRI 31215 is being evaluated in in vivo cancer models.[5] Professionals in drug development are encouraged to consult forthcoming publications or contact the developing institution for the most current data in this area.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding of this compound's mechanism of action and the experimental approaches used to characterize it.
References
Structural Activity Relationship of SRI 31215 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI 31215 TFA is a potent, small-molecule triple inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA). These enzymes are critical for the activation of hepatocyte growth factor (HGF), a key ligand for the MET receptor tyrosine kinase. Dysregulation of the HGF/MET signaling pathway is implicated in the progression of numerous cancers, making inhibitors of HGF activation an attractive therapeutic strategy. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, based on available data and analysis of its core structural features. While specific SAR data for this compound analogs are not extensively available in the public domain, this document infers key relationships by examining the compound's chemical architecture and drawing parallels with related serine protease inhibitors. This guide also includes detailed experimental protocols and visualizations of the relevant biological pathways.
Introduction to this compound
Chemical Structure:
-
IUPAC Name: 3-(3-((1-benzylpiperidin-4-yl)methyl)-5-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)benzimidamide bis(2,2,2-trifluoroacetate)
-
Molecular Formula: C₂₇H₃₄F₃N₅O₃
-
Molecular Weight: 533.6 g/mol (for the free base)
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified against its primary targets. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Target Enzyme | IC₅₀ (µM)[1][2][3] |
| Matriptase | 0.69 |
| Hepsin | 0.65 |
| HGFA | 0.30 |
Inferred Structural Activity Relationship (SAR)
Due to a lack of publicly available data on a series of SRI 31215 analogs, a definitive SAR cannot be constructed. However, by dissecting the molecule into its key pharmacophoric features and considering the established SAR of other serine protease inhibitors, particularly factor Xa inhibitors from which its design was adapted, we can infer the likely contributions of each component to its biological activity.
-
Phenylamidine Moiety: The benzamidine group is a critical feature for many serine protease inhibitors. It acts as a potent mimetic of arginine or lysine side chains, which are the natural substrates for these trypsin-like proteases. The positively charged amidinium group forms a strong salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in the standard chymotrypsin numbering) located at the bottom of the S1 specificity pocket of the target proteases. Modifications to this group are likely to have a profound impact on inhibitory potency.
-
Bioisosteric Replacements: In drug development, the basicity of the amidine group can sometimes lead to poor oral bioavailability. Common bioisosteric replacements that aim to retain the key interaction while improving pharmacokinetic properties include 1-aminoisoquinoline and other nitrogen-containing heterocycles.
-
-
Cyclic Urea Scaffold: The tetrahydropyrimidinone core serves as a rigid scaffold to correctly orient the phenylamidine group and the substituent at the 3-position. The rigidity of this central ring structure likely contributes to a lower entropic penalty upon binding to the enzyme's active site, thus enhancing affinity. The stereochemistry of the methyl group on this ring may also influence the conformation and, consequently, the activity.
-
1-Benzylpiperidin-4-yl)methyl Group: This large, lipophilic group extends from the cyclic urea core and is likely to interact with the S2, S3, and/or S4 pockets of the protease active site. The benzyl group can engage in hydrophobic and potentially π-stacking interactions. The piperidine ring provides a linker with a defined geometry. Variations in the nature and substitution pattern of the aromatic ring and the length and flexibility of the linker would be expected to significantly modulate the inhibitory activity and selectivity profile against different serine proteases.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the HGF/MET signaling pathway inhibited by SRI 31215 and a typical experimental workflow for evaluating such an inhibitor.
Experimental Protocols
Serine Protease Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common methods for determining the inhibitory activity of compounds against serine proteases like matriptase, hepsin, and HGFA using a fluorogenic substrate.
Materials:
-
Recombinant human matriptase, hepsin, or HGFA (catalytic domain).
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases).
-
Assay Buffer: E.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
-
This compound or analog dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., < 1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the stock solution of the target protease (matriptase, hepsin, or HGFA) in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted compound solution or vehicle control (Assay Buffer with the same percentage of DMSO). b. Add 50 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (dissolved in Assay Buffer).
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: a. Calculate the initial reaction velocity (v) for each well from the linear portion of the fluorescence versus time plot. b. Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
Cell-Based HGF-Induced MET Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit the activation of the MET receptor in a cellular context.
Materials:
-
Cancer cell line expressing the MET receptor (e.g., DU145 prostate cancer cells).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human pro-HGF.
-
Recombinant human matriptase/hepsin/HGFA (for pro-HGF activation).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Chemiluminescence substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Starvation: a. Seed the MET-expressing cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 18-24 hours to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: a. In a separate tube, pre-incubate pro-HGF with the activating protease (e.g., matriptase) to generate active HGF. b. Add the activated HGF solution to the cell culture wells and incubate for a short period (e.g., 10-15 minutes) at 37°C to induce MET phosphorylation.
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Western Blotting: a. Determine the protein concentration of each lysate. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against phospho-MET overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate and an imaging system. f. Strip the membrane and re-probe with an antibody against total MET to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-MET and total MET. The inhibitory effect of this compound is determined by the reduction in the ratio of phospho-MET to total MET compared to the stimulated control.
Conclusion
This compound is a valuable research tool for investigating the roles of matriptase, hepsin, and HGFA in the activation of the HGF/MET signaling pathway. Its ability to potently inhibit these three proteases provides a robust method for blocking this pathway at a point upstream of the receptor itself. While a detailed SAR for SRI 31215 and its analogs is not yet in the public domain, the analysis of its key structural components provides a rational basis for the design of future inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a starting point for researchers wishing to further characterize SRI 31215 and explore the therapeutic potential of inhibiting HGF activation.
References
- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (2034451-98-2) for sale [vulcanchem.com]
Preclinical Profile of SRI 31215 TFA: A Novel Inhibitor of HGF Activation in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRI 31215 TFA is a novel small molecule inhibitor targeting the activation of Hepatocyte Growth Factor (HGF), a critical signaling protein implicated in cancer progression, metastasis, and drug resistance. By acting as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA), this compound effectively blocks the conversion of inactive pro-HGF to its active form. This guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The presented data demonstrates the potential of this compound as a therapeutic agent to counteract oncogenic HGF/MET signaling, inhibit key processes in cancer progression, and overcome resistance to targeted therapies.
Core Mechanism of Action
This compound functions as a potent inhibitor of the enzymatic cascade responsible for the activation of HGF. It specifically targets three key serine proteases: matriptase, hepsin, and HGFA. The inhibitory activity of this compound has been quantified with the following half-maximal inhibitory concentrations (IC50).[1]
| Target Enzyme | IC50 (μM) |
| Matriptase | 0.69 |
| Hepsin | 0.65 |
| HGFA | 0.30 |
By inhibiting these proteases, this compound prevents the proteolytic cleavage of the inactive precursor, pro-HGF, into its active heterodimeric form. This, in turn, blocks the subsequent activation of the MET receptor tyrosine kinase and its downstream signaling pathways, which are pivotal in promoting cell survival, proliferation, scattering, migration, and invasion.[2][3]
Preclinical Efficacy in Oncology
Preclinical investigations have highlighted the potential of this compound in various oncological contexts, particularly in prostate and colon cancer models. The studies demonstrate its ability to inhibit key cellular processes associated with tumor progression and metastasis.
Inhibition of Fibroblast-Induced MET Activation and Signaling
Cancer-associated fibroblasts (CAFs) are a key component of the tumor microenvironment and a major source of HGF. This compound has been shown to effectively block the paracrine signaling between fibroblasts and cancer cells.
| Cell Line | Treatment | Effect |
| DU145 (Prostate) | Co-culture with 18Co fibroblasts + this compound (10 μM) | Inhibition of fibroblast-induced MET, GAB1, ERK, and AKT activation.[3] |
Inhibition of Epithelial-Mesenchymal Transition (EMT) and Cell Migration
EMT is a crucial process for cancer cell invasion and metastasis. This compound has demonstrated the ability to inhibit fibroblast-induced EMT and subsequent cell migration.
| Cell Line | Assay | Treatment | Key Findings |
| DU145 (Prostate) | Immunofluorescence | Co-culture with 18Co fibroblasts + this compound (10 μM) | Prevention of E-cadherin downregulation.[3] |
| DU145 (Prostate) | Immunoblotting | Co-culture with 18Co fibroblasts + this compound (10 μM) | Prevention of E-cadherin downregulation and vimentin upregulation.[3] |
| DU145 (Prostate) | Cell Scattering Assay | Co-culture with 18Co fibroblasts + this compound | Dose-dependent inhibition of cell scattering (biological activity detected at 1 μM).[3] |
| DU145 (Prostate) | Transwell Migration Assay | Co-culture with 18Co or WI38 fibroblasts + this compound (10 μM) | Inhibition of fibroblast-induced cell migration.[3] |
Overcoming Resistance to EGFR Inhibitors
A significant challenge in cancer therapy is acquired resistance to targeted agents like EGFR inhibitors. HGF/MET signaling is a known mechanism of resistance. This compound has shown promise in overcoming this resistance.
| Cell Line | EGFR Inhibitor | Resistance Mechanism | Effect of this compound (10 μM) |
| DiFi (Colon) | Gefitinib | Fibroblast-mediated (HGF secretion) | Restored gefitinib-induced apoptosis (cleavage of PARP).[2] |
| Caco2 (Colon) | Cetuximab | Fibroblast-mediated (HGF secretion) | Restored sensitivity to cetuximab.[3] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the preclinical evaluation of this compound.
Western Blot Analysis for HGF/MET Signaling
-
Cell Lines: DU145 prostate cancer cells and 18Co fibroblasts.
-
Procedure:
-
DU145 cells were serum-starved overnight.
-
Cells were then treated with conditioned media from 18Co fibroblasts in the presence or absence of this compound (10 μM) for 30 minutes.
-
Cell lysates were prepared and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against p-MET, MET, p-GAB1, GAB1, p-ERK, ERK, p-AKT, and AKT.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
-
Cell Scattering Assay
-
Cell Line: DU145 prostate cancer cells.
-
Procedure:
-
DU145 cells were seeded at a low density to allow for the formation of distinct colonies.
-
Cells were treated with conditioned media from 18Co fibroblasts in the presence or absence of varying concentrations of this compound.
-
After 24-48 hours, the scattering of cells from the colonies was observed and imaged using a phase-contrast microscope.
-
The degree of scattering was quantified by measuring the area covered by the scattered cells relative to the initial colony size.
-
Immunofluorescence for EMT Markers
-
Cell Line: DU145 prostate cancer cells.
-
Procedure:
-
DU145 cells were cultured on glass coverslips.
-
Cells were treated with conditioned media from 18Co fibroblasts with or without this compound (10 μM) for 24 hours.
-
Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.
-
Coverslips were incubated with primary antibodies against E-cadherin and vimentin.
-
After washing, cells were incubated with fluorescently labeled secondary antibodies.
-
Coverslips were mounted with a DAPI-containing medium to stain the nuclei.
-
Images were captured using a fluorescence microscope.
-
Transwell Migration Assay
-
Cell Line: DU145 prostate cancer cells.
-
Procedure:
-
DU145 cells were serum-starved overnight.
-
Cells were resuspended in a serum-free medium and seeded into the upper chamber of a Transwell insert.
-
The lower chamber contained a medium with conditioned media from 18Co or WI38 fibroblasts as a chemoattractant, with or without this compound (10 μM).
-
After 16-24 hours, non-migrated cells on the upper surface of the membrane were removed.
-
Migrated cells on the lower surface were fixed, stained, and counted under a microscope.
-
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel therapeutic agent in oncology. Its unique mechanism of action, targeting the activation of HGF, provides a distinct advantage in combating cancers driven by aberrant HGF/MET signaling. The ability of this compound to inhibit fundamental cancer processes such as EMT and migration, and to overcome resistance to established therapies, underscores its potential clinical utility. Further preclinical studies, including in vivo efficacy and safety assessments in relevant animal models, are warranted to advance this compound towards clinical investigation. The development of predictive biomarkers to identify patient populations most likely to benefit from this targeted therapy will also be crucial for its successful clinical translation.
References
Therapeutic Potential of Inhibiting pro-HGF Activation with SRI 31215 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activation of the Hepatocyte Growth Factor (HGF) and its receptor, c-Met, is a critical signaling axis implicated in tumor progression, metastasis, and therapeutic resistance. A key regulatory step in this pathway is the proteolytic conversion of the inactive precursor, pro-HGF, into its active form. SRI 31215 TFA has emerged as a potent small molecule inhibitor that targets this activation step, offering a novel therapeutic strategy to disrupt oncogenic HGF/c-Met signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its therapeutic potential, detailed experimental protocols for its evaluation, and a summary of its inhibitory activity.
Introduction: The HGF/c-Met Signaling Axis
Hepatocyte Growth Factor (HGF) is a pleiotropic cytokine that, upon binding to its receptor tyrosine kinase, c-Met, activates a cascade of downstream signaling pathways.[1] This signaling is crucial for normal physiological processes such as embryonic development and tissue regeneration. However, aberrant activation of the HGF/c-Met pathway is a well-established driver of cancer, promoting cell proliferation, survival, motility, invasion, and angiogenesis.[2][3]
HGF is secreted as an inactive zymogen, pro-HGF.[3] Its activation requires cleavage by serine proteases, primarily HGF activator (HGFA), hepsin, and matriptase.[3] This conversion is a critical control point, and its inhibition presents a compelling therapeutic target.
This compound: A Triplex Inhibitor of pro-HGF Activation
Mechanism of Action
The mechanism of this compound centers on its ability to bind to the active sites of matriptase, hepsin, and HGFA, preventing them from processing pro-HGF. This leads to a reduction in the levels of mature, active HGF in the tumor microenvironment, consequently attenuating the paracrine and autocrine signaling loops that drive tumor growth and survival.[3]
Quantitative Data
The inhibitory potency of this compound against the key pro-HGF activating proteases has been quantified, demonstrating its efficacy as a multi-target inhibitor.
| Target Protease | IC50 (μM) |
| Matriptase | 0.69[4][5] |
| Hepsin | 0.65[4][5] |
| HGF Activator (HGFA) | 0.30[4][5] |
Therapeutic Potential
The ability of this compound to inhibit pro-HGF activation translates into significant therapeutic potential, particularly in the context of oncology.
Overcoming Drug Resistance
A key application of this compound is in overcoming resistance to targeted therapies, such as EGFR inhibitors (e.g., cetuximab and gefitinib).[3] HGF-mediated activation of c-Met can provide a bypass signaling pathway that allows cancer cells to evade the effects of EGFR blockade. By inhibiting HGF activation, this compound can re-sensitize resistant tumors to these agents.[3]
Inhibiting Fibroblast-Induced Oncogenesis
Cancer-associated fibroblasts (CAFs) are a major source of HGF in the tumor microenvironment.[3] Paracrine signaling from CAFs can drive tumor cell proliferation, migration, and invasion. This compound has been shown to effectively block this crosstalk between fibroblasts and cancer cells.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Pro-HGF Activation Assay
This assay directly measures the ability of this compound to inhibit the enzymatic cleavage of pro-HGF.
Materials:
-
Recombinant human pro-HGF
-
Recombinant human HGFA
-
This compound
-
Reaction buffer (e.g., Tris-buffered saline)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-HGF antibody
Protocol:
-
Pre-incubate HGFA with varying concentrations of this compound in reaction buffer for 30 minutes at 37°C.
-
Initiate the reaction by adding pro-HGF to the mixture.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HGF antibody that recognizes both pro-HGF and the cleaved HGF chains.
-
Develop the blot using a chemiluminescent substrate and image the results. A reduction in the bands corresponding to the cleaved HGF chains indicates inhibition of activation.
Western Blot Analysis of c-Met Phosphorylation
This assay assesses the downstream effect of inhibiting pro-HGF activation on c-Met receptor activity.
Materials:
-
Cancer cell line known to respond to HGF (e.g., DU145)[5]
-
Conditioned media from HGF-secreting fibroblasts or recombinant pro-HGF and HGFA
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound (e.g., 10 μM) for 30 minutes.[5]
-
Stimulate the cells with conditioned media from HGF-secreting fibroblasts or with a mixture of pro-HGF and HGFA for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Quantify protein concentration in the lysates.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe membranes with anti-phospho-c-Met and anti-total c-Met antibodies. A decrease in the ratio of phosphorylated c-Met to total c-Met indicates successful inhibition of the signaling pathway.
Transwell Migration Assay
This assay evaluates the impact of this compound on HGF-induced cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
Cancer cell line
-
Serum-free media
-
Chemoattractant (conditioned media from HGF-secreting fibroblasts or recombinant HGF)
-
This compound
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Seed cancer cells in the upper chamber of the transwell insert in serum-free media.
-
Add the chemoattractant to the lower chamber.
-
Add this compound to both the upper and lower chambers at the desired concentration (e.g., 10 μM).[5]
-
Incubate for 24-48 hours to allow for cell migration.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope. A reduction in the number of migrated cells in the this compound-treated group compared to the control indicates inhibition of migration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound represents a promising therapeutic agent that targets a key upstream event in the HGF/c-Met signaling pathway. Its ability to inhibit the activation of pro-HGF provides a powerful mechanism to disrupt oncogenic signaling, overcome drug resistance, and inhibit the tumor-promoting effects of the tumor microenvironment. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar inhibitors of pro-HGF activation. Further in vivo studies are warranted to fully elucidate its efficacy and pharmacokinetic profile in relevant cancer models.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. journal.r-project.org [journal.r-project.org]
- 3. Quantitative analysis of the growth kinetics of chemically induced mouse liver tumors by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Node Attributes | Graphviz [graphviz.org]
- 6. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of SRI 31215 TFA on Epithelial-Mesenchymal Transition (EMT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor SRI 31215 TFA and its significant impact on the epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Core Concept: Inhibition of HGF/MET Signaling
This compound is a potent small molecule inhibitor that functions as a triplex inhibitor of three serine proteases: matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3][4] These proteases are crucial for the conversion of inactive pro-hepatocyte growth factor (pro-HGF) into its active form, HGF.[1][4]
The binding of HGF to its receptor, MET, triggers a signaling cascade that is a key driver of cell proliferation, survival, migration, invasion, and EMT in malignant cells.[1][4] By preventing the activation of pro-HGF, this compound effectively blocks the oncogenic HGF/MET signaling pathway.[1] This mechanism is particularly relevant in the tumor microenvironment where cancer-associated fibroblasts (CAFs) secrete pro-HGF, promoting tumor progression.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its target proteases. The following table summarizes the key IC50 values and the effective concentration used in in-vitro studies to observe EMT inhibition.
| Target | IC50 Value | Reference |
| Matriptase | 0.69 μM | [2][3] |
| Hepsin | 0.65 μM | [2][3] |
| HGFA | 0.30 μM | [2][3] |
| Experimental Condition | Concentration | Observed Effect | Reference |
| Inhibition of fibroblast-induced EMT in tumor cells | 10 μM | Inhibition of EMT markers | [1][2][3] |
| Inhibition of fibroblast-induced HGF/MET signaling | 10 μM | Prevention of MET activation | [2][3] |
| Overcoming resistance to EGFR inhibitors | 10 μM | Restoration of sensitivity to EGFRi | [1][2][3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism is the upstream inhibition of the HGF/MET signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.
References
Methodological & Application
Application Notes and Protocols for SRI 31215 TFA in DU145 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 31215 TFA is a potent small molecule inhibitor targeting the activation of Hepatocyte Growth Factor (HGF). It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA), which are responsible for converting the inactive pro-HGF into its active form.[1][2][3][4] By blocking this activation, this compound effectively inhibits the HGF/MET signaling pathway, which is a crucial driver of tumor cell proliferation, survival, migration, and invasion in various cancers, including prostate cancer.[3][4] The DU145 human prostate cancer cell line, which is known to be responsive to HGF, serves as an excellent in vitro model to study the efficacy of HGF/MET pathway inhibitors.[5] These application notes provide detailed protocols for evaluating the in vitro effects of this compound on DU145 cells, covering assays for cell viability, colony formation, migration, invasion, apoptosis, cell cycle, and the analysis of epithelial-to-mesenchymal transition (EMT) markers.
Mechanism of Action: HGF Activation and Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
General Cell Culture and Maintenance of DU145 Cells
The DU145 human prostate carcinoma cell line is an adherent cell line with an epithelial morphology.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium Pyruvate, and 0.1 mM Non-Essential Amino Acids.[1][6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: Renew the growth medium 2 to 3 times per week. When cells reach 80-90% confluency, rinse with a sterile phosphate-buffered saline (PBS), and detach using a 0.25% (w/v) trypsin-0.53 mM EDTA solution.[6] Resuspend the cells in complete growth medium and re-plate at a recommended split ratio of 1:4 to 1:6.[6]
Preparation of this compound Stock Solution
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: For cell-based assays, dilute the stock solution in the complete growth medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
Assay Protocols and Data Presentation
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed DU145 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO).
-
Incubate for 48 or 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (0.1% DMSO) | 1.25 ± 0.08 | 100 |
| This compound (0.1) | 1.22 ± 0.07 | 97.6 |
| This compound (1) | 1.15 ± 0.09 | 92.0 |
| This compound (5) | 0.98 ± 0.06 | 78.4 |
| This compound (10) | 0.75 ± 0.05 | 60.0 |
| This compound (25) | 0.51 ± 0.04 | 40.8 |
| This compound (50) | 0.32 ± 0.03 | 25.6 |
B. Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Protocol:
-
Seed DU145 cells in 6-well plates at a low density (e.g., 500-1000 cells per well).[9]
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3 days.[9]
-
After the incubation period, wash the colonies with PBS, fix with methanol for 10 minutes, and stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
Data Presentation:
| Treatment Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction (%) |
| Vehicle Control (0.1% DMSO) | 185 ± 12 | 37.0 | 100 |
| This compound (1) | 152 ± 10 | 30.4 | 82.2 |
| This compound (5) | 98 ± 8 | 19.6 | 53.0 |
| This compound (10) | 45 ± 5 | 9.0 | 24.3 |
C. Transwell Migration and Invasion Assays
These assays evaluate the ability of cells to move towards a chemoattractant (migration) and to move through an extracellular matrix (invasion).
Protocol:
-
For the invasion assay, coat the upper surface of Transwell inserts (8 µm pore size) with 50 µL of diluted Matrigel (1:9 ratio with serum-free medium) and incubate for at least 3 hours at 37°C to solidify.[10][11] For the migration assay, use uncoated inserts.[12]
-
Harvest DU145 cells and resuspend them in serum-free medium.
-
Seed 5 x 10⁴ cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert, including various concentrations of this compound or a vehicle control.
-
Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.[11]
-
Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 10 minutes.[10][12]
-
Stain the cells with 0.1% crystal violet for 15 minutes.[10][12]
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Data Presentation:
| Assay | Treatment Concentration (µM) | Number of Migrated/Invaded Cells per Field (Mean ± SD) | % Inhibition |
| Migration | Vehicle Control (0.1% DMSO) | 210 ± 15 | 0 |
| This compound (5) | 135 ± 11 | 35.7 | |
| This compound (10) | 78 ± 9 | 62.9 | |
| Invasion | Vehicle Control (0.1% DMSO) | 155 ± 12 | 0 |
| This compound (5) | 88 ± 7 | 43.2 | |
| This compound (10) | 41 ± 6 | 73.5 |
D. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed DU145 cells (1 x 10⁶ cells) in a T25 flask and incubate for 24 hours.[13]
-
Treat the cells with this compound (e.g., 10 µM, 25 µM) or a vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10) | 78.5 ± 3.5 | 15.8 ± 1.8 | 5.7 ± 0.9 |
| This compound (25) | 55.1 ± 4.2 | 32.4 ± 2.5 | 12.5 ± 1.7 |
E. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Seed DU145 cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15]
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[15]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Presentation:
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 58.3 ± 2.9 | 25.1 ± 1.8 | 16.6 ± 1.5 |
| This compound (10) | 69.5 ± 3.4 | 18.2 ± 1.6 | 12.3 ± 1.3 |
| This compound (25) | 75.1 ± 3.8 | 12.5 ± 1.4 | 12.4 ± 1.2 |
F. Western Blot Analysis of EMT Markers
This technique is used to detect changes in the expression of key proteins involved in the epithelial-to-mesenchymal transition.
Protocol:
-
Seed DU145 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or a vehicle control for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin (epithelial marker), Vimentin, and N-cadherin (mesenchymal markers) overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Treatment | E-cadherin (Relative Expression) | Vimentin (Relative Expression) | N-cadherin (Relative Expression) |
| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 1.85 | 0.45 | 0.52 |
Experimental Workflow Visualization
Caption: In vitro assay workflow for this compound.
References
- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrigel transwell invasion assay [bio-protocol.org]
- 4. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Transwell invasion assay [bio-protocol.org]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell assay [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Preparing SRI 31215 TFA Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: SRI 31215 is a potent small molecule that functions as a triplex inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3] By inhibiting these serine proteases, SRI 31215 effectively blocks the proteolytic activation of pro-HGF (pro-hepatocyte growth factor) into its active form, HGF.[1][4] This, in turn, prevents the subsequent activation of the MET signaling pathway, which is crucial in various cellular processes, including cell survival, proliferation, angiogenesis, and invasion, and is often dysregulated in cancer.[1][2] These application notes provide a detailed protocol for the preparation of a stock solution of SRI 31215 TFA in dimethyl sulfoxide (DMSO), a common aprotic solvent for in vitro studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1832686-44-8 | [5][6] |
| Molecular Formula | C27H34F3N5O3 | [5][6] |
| Molecular Weight | 533.59 g/mol | [6] |
| Appearance | Powder | [5] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Solvent | Solubility | Recommendations |
| DMSO | 25 mg/mL (46.85 mM) to 125 mg/mL (234.26 mM) | Sonication is recommended to aid dissolution.[5][6] |
| Storage Condition | Duration | Notes |
| Solid Powder | 3 years at -20°C | Keep tightly sealed.[5] |
| In DMSO | 1 year at -80°C; 1 month at -20°C; 1 week at 4°C | Aliquot to avoid repeated freeze-thaw cycles.[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. The molecular weight of this compound is 533.59 g/mol .
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.
-
For long-term storage, store the aliquots at -80°C for up to one year.[5] For short-term storage, aliquots can be kept at -20°C for up to one month.[7]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Important Considerations:
-
When preparing working solutions for cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular toxicity.[5] A negative control with the same final DMSO concentration should be included in experiments.[5]
-
For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6]
Visualizations
Signaling Pathway of SRI 31215 Action
Caption: Mechanism of action of SRI 31215.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: In Vivo Formulation of SRI 31215 TFA using a PEG300 and Tween-80 Co-Solvent System
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SRI 31215 TFA is a potent small molecule inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3] By inhibiting these key serine proteases, this compound effectively blocks the activation of pro-HGF, thereby disrupting the HGF/MET signaling pathway.[4] This pathway is frequently dysregulated in various cancers and is associated with tumor growth, invasion, and resistance to therapy.[4] The trifluoroacetic acid (TFA) salt form of SRI 31215 is commonly used in research.
Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, presenting a significant challenge for in vivo studies. This application note provides a detailed protocol for the formulation of this compound using a co-solvent system composed of polyethylene glycol 300 (PEG300), polysorbate 80 (Tween-80), and dimethyl sulfoxide (DMSO) for administration in preclinical animal models.
Principle of the Formulation
To overcome the poor aqueous solubility of this compound, a multi-component vehicle is employed. This vehicle utilizes a combination of solvents and surfactants to ensure the compound remains in solution upon administration.
-
DMSO: A powerful aprotic solvent that effectively dissolves a wide range of organic compounds, including this compound, to create a concentrated stock solution.[1][2]
-
PEG300: A biocompatible, water-miscible polymer that acts as a co-solvent to maintain the solubility of the compound as it is diluted into a more aqueous environment.
-
Tween-80: A non-ionic surfactant and emulsifier that enhances the stability of the formulation and prevents precipitation of the drug upon injection into the bloodstream.[5]
-
Saline: The aqueous component of the vehicle, used to adjust the final volume and ensure physiological compatibility.
This specific formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to effectively solubilize this compound to a concentration of at least 2 mg/mL.[1][2][3]
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Pipettes
-
Laminar flow hood (recommended for sterile preparation)
Data Presentation
The following table summarizes the key quantitative parameters for the in vivo formulation of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 533.59 g/mol | [2] |
| In Vitro Solubility (DMSO) | ≥ 125 mg/mL | [2] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][2][3] |
| Achievable Concentration in Vehicle | ≥ 2.08 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Formulation
This protocol details the preparation of 1 mL of a 2 mg/mL this compound solution. The volumes can be scaled as needed.
Step-by-Step Procedure:
-
Weighing the Compound: Accurately weigh 2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube containing the this compound. Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[1]
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex thoroughly to ensure complete mixing.
-
Final Dilution with Saline: Add 450 µL of saline to the tube to bring the final volume to 1 mL. Vortex one final time to ensure a homogenous solution. The final solution should be clear.
Important Considerations:
-
Order of Addition: It is critical to add the solvents in the specified order to prevent precipitation of the compound.[2][3]
-
Sterility: For in vivo use, all components should be sterile, and the preparation should be performed under aseptic conditions (e.g., in a laminar flow hood).
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions in DMSO, -80°C is recommended.[1]
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation or phase separation before administration. If precipitation occurs, the solution should be warmed and sonicated to attempt redissolution. If it persists, the formulation should not be used.
Visualizations
Experimental Workflow for Formulation Preparation
The following diagram illustrates the sequential steps for preparing the in vivo formulation of this compound.
Caption: Workflow for this compound Formulation.
Hypothetical Signaling Pathway Inhibition by this compound
This diagram depicts the mechanism of action of this compound in blocking the HGF/MET signaling pathway.
Caption: this compound Mechanism of Action.
References
- 1. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Optimal Concentration of SRI 31215 TFA for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SRI 31215 TFA, a potent triplex inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA), in cell culture experiments. By preventing the proteolytic activation of pro-HGF to its active form, this compound effectively blocks HGF/MET signaling, a critical pathway in cancer cell proliferation, survival, migration, and invasion.[1][2] This document outlines the optimal concentrations, provides detailed protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type and the specific biological question. However, a concentration of 10 µM has been shown to be effective in a variety of cancer cell lines for inhibiting HGF/MET signaling and related cellular processes.[1] A dose-dependent activity has been observed starting from 1 µM. The IC50 values for its target proteases are 0.69 µM for matriptase, 0.65 µM for hepsin, and 0.30 µM for HGFA.[1]
| Parameter | Value | Cell Lines | Reference |
| Effective Concentration | 1 - 10 µM | DU145 (prostate), Caco2, RKO (colon) | [1] |
| Optimal Concentration for MET Signaling Inhibition | 10 µM | DU145 | [1] |
| Optimal Concentration for Cell Migration Inhibition | 10 µM | DU145 | [1] |
| Optimal Concentration for Overcoming EGFRi Resistance | 10 µM | Caco2 | [1] |
| IC50 (Matriptase) | 0.69 µM | N/A (Enzymatic Assay) | [1] |
| IC50 (Hepsin) | 0.65 µM | N/A (Enzymatic Assay) | [1] |
| IC50 (HGFA) | 0.30 µM | N/A (Enzymatic Assay) | [1] |
| Reported Non-Cytotoxic Concentration | Up to 50 µM (for similar MET inhibitors) | BxPC3 (pancreatic) | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HGF/MET signaling pathway inhibited by this compound and a general experimental workflow for assessing its effects.
Caption: HGF/MET signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), aliquots can be kept at -20°C.
-
Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Western Blotting for HGF/MET Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation status of MET and its downstream effectors.
Materials:
-
Cancer cell lines (e.g., DU145)
-
This compound
-
Recombinant human HGF (as a positive control for MET activation)
-
Fibroblast-conditioned medium (as a source of pro-HGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant HGF (e.g., 50 ng/mL) or fibroblast-conditioned medium for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
Cancer cell lines (e.g., DU145)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Fibroblast-conditioned medium (as a chemoattractant)
-
Serum-free medium
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve them for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup:
-
Add fibroblast-conditioned medium to the lower chamber of the transwell plate.
-
Add the cell suspension, pre-treated with this compound (e.g., 10 µM) or vehicle, to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell line's migration rate (e.g., 24 hours).
-
Cell Fixation and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet for 15-20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water and allow them to air dry.
-
Image the migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated group to the vehicle-treated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptosis induced by this compound.[4][5]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
-
Stability and Cytotoxicity Considerations
-
Stability: this compound, as a trifluoroacetate salt, is expected to be stable in aqueous solutions.[6] However, for long-term cell culture experiments, it is recommended to prepare fresh working solutions from frozen DMSO stocks to ensure consistent activity. Small molecule inhibitors in culture media can degrade over time, so for experiments lasting several days, replenishing the media with fresh compound may be necessary.
-
Cytotoxicity: While the primary mechanism of this compound is the inhibition of a specific signaling pathway, high concentrations may induce off-target effects or general cytotoxicity. It is advisable to perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo assay) to determine the optimal non-toxic concentration range for your specific cell line. Based on data from similar MET kinase inhibitors, this compound is not expected to be cytotoxic at the effective concentration of 10 µM.[3]
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of HGF/MET signaling in their cell culture models.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
Application Notes and Protocols for SRI 31215 TFA in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI 31215 TFA is a potent triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3] By inhibiting these enzymes, this compound effectively blocks the proteolytic activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF.[1] The subsequent inhibition of the HGF/MET signaling pathway has significant implications in cancer therapy, as this pathway is a key driver of tumor cell proliferation, survival, migration, and invasion.[2][4] Furthermore, aberrant HGF/MET signaling is associated with resistance to targeted therapies, such as EGFR inhibitors.[2][4] Preclinical in vitro studies have demonstrated the potential of this compound to overcome this resistance and inhibit cancer cell growth and migration.[1][4]
Disclaimer: While extensive in vitro data for this compound is available, specific protocols and quantitative efficacy data from in vivo mouse xenograft studies are not publicly available in the reviewed literature. The following application notes and protocols are based on the compound's known mechanism of action, in vitro data, and generalized procedures for in vivo studies with similar small molecule inhibitors. The provided in vivo protocol is a representative example and should be optimized for specific experimental designs.
Mechanism of Action
Signaling Pathway Diagram
Caption: this compound inhibits Matriptase, Hepsin, and HGFA.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against the target proteases and significant anti-cancer effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (μM) |
| Matriptase | 0.69 |
| Hepsin | 0.65 |
| HGFA | 0.30 |
Data sourced from MedChemExpress and Oncotarget.[1][2]
Table 2: Summary of In Vitro Cellular Effects of this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| DU145 (Prostate) | 10 µM | 30 min | Inhibited fibroblast-induced HGF/MET signaling. | [1] |
| DU145 (Prostate) | 10 µM | 24 h | Inhibited fibroblast-induced epithelial-mesenchymal transition (EMT) and migration. | [1] |
| Colon Cancer Cells | 10 µM | - | Overcame resistance to EGFR inhibitors (cetuximab and gefitinib) mediated by autocrine HGF/MET signaling. | [1][4] |
| Colon Cancer Cells | 10 µM | 72 h | Averted fibroblast-mediated resistance to EGFRi-induced apoptosis. | [1] |
Hypothetical In Vivo Mouse Xenograft Protocol
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model. It is essential to perform pilot studies to determine the optimal dose, schedule, and tolerability for the specific cancer model being investigated.
Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft studies.
Materials and Reagents
-
This compound (powder)
-
Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4]
-
Cancer cell line of interest (e.g., DU145, colon cancer cell line with HGF-driven growth)
-
6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Sterile PBS, cell culture media, and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
Calipers for tumor measurement
-
Analytical balance
Protocol
3.1. Preparation of this compound Formulation
-
Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 20.8 mg of this compound in 1 mL of DMSO to get a 20.8 mg/mL stock.[3]
-
On the day of administration, prepare the working solution. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the following can be performed:
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Vortex briefly to ensure a homogenous solution.
-
-
Prepare fresh on each day of dosing.
3.2. Tumor Cell Implantation
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS (or serum-free media) and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
3.3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3.4. Administration of this compound
-
Treatment Group: Administer this compound via intraperitoneal (IP) injection or oral gavage (PO). A starting dose range could be 10-50 mg/kg, administered daily or every other day. The exact dose and schedule must be determined in a pilot tolerability study.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
3.5. Efficacy Evaluation
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
Data Analysis and Interpretation
The primary efficacy endpoint is typically tumor growth inhibition (TGI). This can be calculated as:
TGI (%) = (1 - (ΔT / ΔC)) x 100
Where:
-
ΔT = Change in mean tumor volume of the treated group
-
ΔC = Change in mean tumor volume of the control group
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treatment and control groups.
Conclusion
This compound is a promising therapeutic agent that targets the HGF/MET signaling pathway. The provided in vitro data demonstrates its potential to inhibit key processes in cancer progression. While specific in vivo efficacy data is not yet publicly available, the generalized protocol outlined above provides a starting point for researchers to investigate the anti-tumor activity of this compound in mouse xenograft models. Careful dose-finding and tolerability studies are crucial first steps in designing robust in vivo experiments.
References
Application Notes and Protocols: Western Blot Analysis of Phosphorylated MET (p-MET) Following SRI 31215 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of numerous cancers.[1][2] c-MET activation is initiated by the binding of mature HGF, which is converted from its inactive precursor, pro-HGF, by serine proteases such as matriptase, hepsin, and HGF activator (HGFA).[1][3]
SRI 31215 TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin, and HGFA.[1][3][4] By preventing the proteolytic activation of pro-HGF, this compound effectively blocks the subsequent phosphorylation and activation of the c-MET receptor.[3][4] This application note provides a detailed protocol for the analysis of c-MET phosphorylation (p-MET) by Western blot in response to this compound treatment.
c-MET Signaling Pathway and Inhibition by this compound
The binding of HGF to the c-MET receptor induces its dimerization and autophosphorylation at key tyrosine residues (Tyr1234/1235) in the kinase domain, leading to the activation of downstream signaling cascades. These pathways include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and migration. This compound inhibits the initial activation step of this cascade by preventing the maturation of pro-HGF to HGF.
Experimental Protocol: Western Blot for p-MET
This protocol details the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of c-MET.
Materials
-
Cell Line: DU145 (prostate cancer cell line) or other suitable cell line with active HGF/c-MET signaling.
-
Fibroblasts: 18Co (colon fibroblasts) to produce conditioned media containing pro-HGF.
-
This compound: Prepare a stock solution in DMSO.
-
Recombinant HGF: As a positive control for c-MET activation.
-
Lysis Buffer: (e.g., modified RIPA buffer) 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: ECL substrate.
Experimental Workflow
Procedure
-
Cell Culture and Treatment:
-
Culture DU145 cells to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Prepare conditioned media from 18Co fibroblasts.
-
Treat serum-starved DU145 cells with the fibroblast conditioned media in the presence or absence of 10 µM this compound for 30 minutes.[3][4] A positive control group treated with recombinant HGF should also be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-MET, anti-total MET, or anti-beta-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-MET signal to the total MET signal to determine the relative phosphorylation level.
-
Expected Results and Data Presentation
Treatment with fibroblast conditioned media is expected to induce a significant increase in the phosphorylation of c-MET. The addition of this compound should markedly reduce this induced phosphorylation.
| Treatment Group | p-MET/Total MET Ratio (Normalized) | % Inhibition of p-MET |
| Untreated Control | 1.0 | N/A |
| Fibroblast CM | 5.8 | N/A |
| Fibroblast CM + this compound (10 µM) | 1.5 | ~74% |
| Recombinant HGF | 6.2 | N/A |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.
Troubleshooting
-
High Background: Ensure the blocking step is sufficient. Use 5% BSA instead of milk, as milk contains phosphoproteins that can be detected by phospho-specific antibodies.[6] Use TBST for all washing and antibody dilution steps.
-
No or Weak Signal: Confirm the activity of the fibroblast conditioned media or recombinant HGF. Ensure that phosphatase inhibitors were added to the lysis buffer. Optimize primary antibody concentration and incubation time.
-
Inconsistent Results: Maintain consistent cell culture conditions, treatment times, and protein loading amounts. Always use a loading control to normalize for variations in protein concentration.
References
- 1. oncotarget.com [oncotarget.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration Assays Using SRI 31215 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI 31215 TFA is a potent small molecule inhibitor targeting the activation of Hepatocyte Growth Factor (HGF).[1][2][3][4] It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3][4] These proteases are responsible for the conversion of the inactive precursor, pro-HGF, into its active form, HGF.[2][5][6] The binding of active HGF to its receptor, the MET tyrosine kinase, activates a signaling cascade that is crucial for various cellular processes, including cell proliferation, survival, epithelial-mesenchymal transition (EMT), and, notably, cell migration and invasion.[5][6][7]
In various cancers, the HGF/MET signaling pathway is often dysregulated, contributing to tumor progression and metastasis.[5][7] Cancer-associated fibroblasts (CAFs) in the tumor microenvironment are a major source of pro-HGF.[7] this compound, by preventing the activation of pro-HGF, effectively blocks this paracrine signaling between fibroblasts and cancer cells, thereby inhibiting fibroblast-induced cancer cell migration.[2][7] This makes this compound a valuable tool for studying the role of the HGF/MET pathway in cell migration and for evaluating its potential as a therapeutic agent to inhibit metastasis.
These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the scratch (or wound healing) assay and the transwell (or Boyden chamber) assay.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on cell migration by targeting the initial step of the HGF/MET signaling cascade. By inhibiting matriptase, hepsin, and HGFA, it prevents the proteolytic cleavage of pro-HGF into active HGF. This leads to a reduction in the activation of the MET receptor and its downstream signaling pathways that are critical for cell motility.
HGF/MET Signaling Pathway and Inhibition by this compound
Caption: HGF/MET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on cancer cell migration has been demonstrated in studies using the prostate cancer cell line DU145. A concentration of 10 µM this compound was shown to effectively inhibit fibroblast-induced cell migration.
| Assay Type | Cell Line | Inducer of Migration | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Scratch Assay | DU145 | Fibroblast-conditioned media | 10 µM | 24 hours | Inhibition of wound closure | Owusu et al., 2016 |
| Transwell Migration | DU145 | Fibroblast-conditioned media | 10 µM | 24 hours | Reduction in the number of migrated cells | Owusu et al., 2016 |
| Target | IC50 Value |
| Matriptase | 0.69 µM |
| Hepsin | 0.65 µM |
| HGFA | 0.30 µM |
| IC50 values for this compound against its target proteases.[1][3][4] |
Experimental Protocols
The following are detailed protocols for performing scratch and transwell migration assays to evaluate the effect of this compound on the migration of DU145 prostate cancer cells induced by fibroblast-conditioned medium.
Experimental Workflow Overview
Caption: General workflow for a cell migration assay using this compound.
Protocol 1: Scratch (Wound Healing) Assay
This assay measures collective cell migration as the closure of a mechanically created "wound" in a confluent cell monolayer.
Materials:
-
DU145 prostate cancer cells
-
Fibroblast cell line (e.g., 18Co or WI38)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Preparation of Fibroblast-Conditioned Medium:
-
Culture fibroblasts to ~80% confluency in complete medium.
-
Wash the cells twice with PBS and then incubate in serum-free medium for 48 hours.
-
Collect the conditioned medium, centrifuge to remove cell debris, and store at -20°C.
-
-
Cell Seeding:
-
Seed DU145 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once the monolayer is confluent, gently create a straight scratch in the center of each well using a sterile p200 pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Prepare the treatment media:
-
Control: Fibroblast-conditioned medium with DMSO vehicle control.
-
This compound: Fibroblast-conditioned medium containing 10 µM this compound.
-
Negative Control: Serum-free medium.
-
-
Add the respective treatment media to the wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment media, capture images of the scratch in each well (Time 0). Mark the position of the images for consistent re-imaging.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area for each condition.
-
Protocol 2: Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the chemotactic migration of cells through a porous membrane.[8][9][10][11]
Materials:
-
DU145 prostate cancer cells
-
Fibroblast-conditioned medium
-
Complete culture medium
-
Serum-free medium
-
This compound
-
DMSO
-
PBS
-
Transwell inserts with 8 µm pore size for 24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Preparation of Cells:
-
Culture DU145 cells to ~80% confluency.
-
The day before the assay, serum-starve the DU145 cells by incubating them in serum-free medium overnight. This minimizes background migration.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of the following:
-
Control: Fibroblast-conditioned medium with DMSO vehicle control.
-
This compound: Fibroblast-conditioned medium containing 10 µM this compound.
-
Negative Control: Serum-free medium.
-
-
Harvest the serum-starved DU145 cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Seeding in Transwell Inserts:
-
Add 100 µL of the DU145 cell suspension (1 x 10⁵ cells) to the upper chamber of each transwell insert.
-
Carefully place the inserts into the wells of the 24-well plate containing the treatment media.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 15 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Using a microscope, count the number of migrated cells in several representative fields for each membrane.
-
Calculate the average number of migrated cells per field for each condition.
-
Concluding Remarks
This compound is a specific and effective inhibitor of pro-HGF activation, making it a valuable research tool for investigating the role of the HGF/MET signaling pathway in cell migration. The protocols provided here offer a framework for assessing the impact of this compound on cancer cell migration in vitro. Researchers can adapt these protocols to other cell types and experimental conditions to further explore the therapeutic potential of targeting HGF activation in diseases characterized by aberrant cell motility. As with any experimental work, appropriate controls and optimization of cell-specific conditions are essential for obtaining reliable and reproducible results. Information regarding the off-target effects of this compound is not extensively documented in publicly available literature; therefore, researchers should consider including appropriate controls to validate the specificity of the observed effects to the HGF/MET pathway.
References
- 1. HGF/Met Signaling in Cancer Invasion: The Impact on Cytoskeleton Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological roles of hepatocyte growth factor-Met signaling from genetically modified animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 8. Physiological Signaling and Structure of the HGF Receptor MET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols: Colony Formation Assay with SRI 31215 TFA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capability of a single cell.[1][2] This assay is considered the gold standard for assessing the effects of cytotoxic agents, including radiation and chemotherapeutic drugs, on cell reproductive viability.[3] SRI 31215 TFA is a small molecule inhibitor that targets the activation of Hepatocyte Growth Factor (HGF).[4][5][6] It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA), which are responsible for converting the inactive precursor pro-HGF into its active form.[4][6][7] The subsequent binding of active HGF to its receptor, MET, triggers downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion.[5][6][7] By blocking HGF activation, this compound effectively inhibits the oncogenic HGF/MET signaling pathway.[5] These application notes provide a detailed protocol for utilizing the colony formation assay to quantify the dose-dependent inhibitory effect of this compound on the clonogenic survival of cancer cells.
Mechanism of Action: this compound in the HGF/MET Pathway
This compound prevents the proteolytic cleavage of pro-HGF, a critical step for the activation of the HGF/MET signaling pathway. This pathway is often dysregulated in various cancers, contributing to tumor growth and resistance to therapy.[5][6] The diagram below illustrates the inhibitory action of this compound.
Caption: this compound inhibits proteases that activate HGF, blocking MET receptor signaling.
Experimental Protocols
This protocol details the steps for performing a colony formation assay to evaluate the efficacy of this compound.
I. Materials and Reagents
| Material/Reagent | Specifications |
| Cell Line | Appropriate cancer cell line (e.g., DU145, DiFi) |
| This compound | Stock solution prepared in a suitable solvent (e.g., DMSO) |
| Culture Medium | Recommended medium for the chosen cell line + FBS + Pen/Strep |
| Trypsin-EDTA | 0.25% or 0.05% solution |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |
| Culture Plates | Sterile 6-well tissue culture treated plates |
| Fixative Solution | 10% Neutral Buffered Formalin or 4% Paraformaldehyde (PFA) |
| Staining Solution | 0.5% (w/v) Crystal Violet in 25% Methanol |
| Equipment | Incubator (37°C, 5% CO₂), microscope, hemocytometer, centrifuge |
II. Detailed Methodology
The workflow involves cell preparation, treatment with this compound, incubation to allow for colony growth, and subsequent fixation, staining, and quantification.
References
- 1. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. [PDF] Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for SRI 31215 TFA in Fibroblast Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of SRI 31215 TFA in co-culture experiments involving fibroblasts. This compound is a potent triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3] These proteases are crucial for the conversion of inactive pro-hepatocyte growth factor (pro-HGF) into its active form, HGF.[4] In the tumor microenvironment, cancer-associated fibroblasts (CAFs) are a major source of HGF, which promotes cancer progression, metastasis, and drug resistance through the HGF/MET signaling pathway.[4][5][6] this compound effectively blocks this fibroblast-induced activation of HGF, thereby inhibiting the pro-tumorigenic effects of CAFs.[6][7] This document outlines the mechanism of action, provides detailed protocols for co-culture experiments, and presents data on the efficacy of this compound.
Mechanism of Action
Signaling Pathway Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of HGF/MET Pathway Modulation by SRI 31215 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatocyte Growth Factor (HGF)/MET signaling pathway is a critical regulator of cell growth, motility, and morphogenesis.[1][2] Aberrant activation of this pathway is implicated in the progression and metastasis of numerous cancers.[1][3] HGF, the exclusive ligand for the MET receptor tyrosine kinase, is produced as an inactive precursor, pro-HGF. Its conversion to the active form is a rate-limiting step, mediated by serine proteases such as matriptase, hepsin, and HGF activator (HGFA).[4]
SRI 31215 TFA is a small molecule compound that functions as a triplex inhibitor of matriptase, hepsin, and HGFA.[4][5][6] By mimicking the activity of endogenous inhibitors, this compound blocks the proteolytic activation of pro-HGF, thereby inhibiting downstream MET signaling.[4][7] This novel mechanism offers a therapeutic strategy to counteract oncogenic HGF/MET signaling.[4][6] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and activation of HGF/MET pathway markers in tissue samples, providing valuable insights into the pharmacodynamic effects of inhibitors like this compound.
HGF/MET Signaling Pathway
The binding of active HGF to the MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain.[1][8] This activation triggers the recruitment of adaptor proteins like Gab1 and Grb2, leading to the activation of downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways.[1][2][8] These pathways collectively promote cell proliferation, survival, migration, and invasion.
References
- 1. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling | Semantic Scholar [semanticscholar.org]
- 7. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: SRI 31215 TFA In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing SRI 31215 TFA in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges, particularly concerning solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: SRI 31215 is a small molecule inhibitor of the hepatocyte growth factor (HGF) activation cascade.[1][2][3] Specifically, it is a triplex inhibitor of three serine proteases: matriptase, hepsin, and HGF activator (HGFA).[1][2][3] These proteases are responsible for converting the inactive precursor, pro-HGF, into its active form, HGF.[3] By inhibiting these enzymes, SRI 31215 effectively blocks the HGF/MET signaling pathway, which is known to play a crucial role in cancer cell proliferation, survival, migration, and invasion.[2][3] The trifluoroacetate (TFA) salt form is commonly used for research purposes.
Q2: What are the primary challenges when formulating this compound for in vivo studies?
A2: The main challenge in formulating this compound for in vivo administration is its poor aqueous solubility. This can lead to difficulties in achieving the desired concentration, potential precipitation of the compound upon administration, and consequently, variable and unreliable results in animal studies. Careful selection of solvents and formulation techniques is critical for successful in vivo experiments.
Q3: Are there any established in vivo formulations for this compound?
A3: Yes, several formulations have been reported to successfully dissolve this compound for in vivo use. These typically involve a combination of a primary organic solvent, such as dimethyl sulfoxide (DMSO), and co-solvents or vehicles to improve solubility and biocompatibility. The table below summarizes recommended formulations.[1][4][5]
Troubleshooting Guide
Problem: My this compound formulation is cloudy or shows precipitation.
-
Possible Cause 1: Inadequate Solvent System
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Solution: this compound requires a specific combination of solvents to achieve and maintain solubility. Refer to the recommended formulations in the data table below. Ensure that the solvents are added in the specified order and are of high purity.
-
-
Possible Cause 2: Incorrect Solvent Ratios
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Solution: The percentage of each solvent in the final formulation is critical. Use precise measurements to ensure the correct ratios. Even small deviations can lead to precipitation.
-
-
Possible Cause 3: Low Temperature
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Possible Cause 4: pH of the Final Solution
Problem: I am observing toxicity or adverse effects in my animal models.
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Possible Cause 1: Vehicle Toxicity
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Solution: High concentrations of certain organic solvents, such as DMSO, can be toxic to animals.[6] If you suspect vehicle toxicity, consider reducing the concentration of the organic solvent in your formulation. It is crucial to include a vehicle-only control group in your experiments to differentiate between compound-related and vehicle-related effects.
-
-
Possible Cause 2: Compound-Related Toxicity
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Solution: If the toxicity is not due to the vehicle, it may be an on-target or off-target effect of this compound. In this case, consider reducing the dose or the frequency of administration.
-
Data Presentation
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Components | Composition | Achievable Concentration | Reference(s) |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [1][4] |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1][4] |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [1][4] |
| DMSO | In Vitro Stock Solution | 125 mg/mL (requires sonication) | [4] |
Note: SBE-β-CD stands for Sulfobutyl ether-β-cyclodextrin.
Experimental Protocols
Protocol 1: Formulation of this compound using DMSO, PEG300, Tween-80, and Saline
This protocol is based on a commonly cited formulation for this compound.[1][4]
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Polyethylene glycol 300 (PEG300), sterile
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Tween-80 (Polysorbate 80), sterile
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Sterile saline solution (0.9% NaCl)
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Sterile microcentrifuge tubes or vials
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Pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
Procedure:
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Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use vortexing and, if necessary, gentle warming or sonication to ensure the compound is fully dissolved.
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Add PEG300: In a new sterile tube, add the required volume of the this compound stock solution. To this, add the calculated volume of PEG300. Vortex thoroughly until the solution is homogeneous.
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Add Tween-80: Add the required volume of Tween-80 to the mixture and vortex again until the solution is clear and uniform.
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Add Saline: Slowly add the sterile saline to the mixture while vortexing to bring the formulation to the final desired volume.
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Final Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.
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Administration: Use the formulation immediately after preparation for in vivo administration.
Example for a 1 mL final formulation at 2.08 mg/mL:
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Prepare a 20.8 mg/mL stock of this compound in DMSO.
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Take 100 µL of the stock solution.
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Add 400 µL of PEG300 and mix well.
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Add 50 µL of Tween-80 and mix well.
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Add 450 µL of saline and mix well.
Mandatory Visualization
Caption: Mechanism of action of this compound in the HGF/MET signaling pathway.
Caption: Experimental workflow for optimizing this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 6. scispace.com [scispace.com]
SRI 31215 TFA stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of SRI 31215 TFA. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.[1] Following these conditions can maintain the compound's stability for up to three years.[2] It is also recommended to keep the container tightly sealed to protect it from moisture.[3][4]
Q2: How should I store stock solutions of this compound?
The storage conditions for this compound stock solutions depend on the duration of storage and the solvent used. For stock solutions prepared in DMSO, the following is recommended:
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Long-term (up to 6 months): Store at -80°C.[3][4] Some suppliers suggest storage for up to 1 year at this temperature.[2]
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Very short-term (days to a week): Aliquots can be stored at 4°C.[1][2]
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: What solvents are recommended for dissolving this compound?
DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[2][4] The solubility in DMSO is reported to be ≥ 25 mg/mL.[2] For in vivo studies, specific formulations involving co-solvents are suggested.
Q4: Are there any specific handling instructions for preparing this compound solutions?
Yes, to ensure proper dissolution and maintain the integrity of the compound, follow these guidelines:
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Use sonication or gentle heating (e.g., to 37°C) to aid in the dissolution of the compound in DMSO.[2][5]
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When preparing formulations for in vivo experiments, add the solvents sequentially as specified in the protocols.[2][3][4]
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Always use a clear, fully dissolved stock solution to prepare further dilutions.[3]
Q5: Is this compound sensitive to light or moisture?
Yes, it is recommended to store this compound protected from light and moisture.[1][3][4] Exposure to these elements could potentially lead to degradation of the compound.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | Up to 3 years | Store in a dry, dark place.[1][2] |
| 0 - 4°C | Short term (days to weeks) | Dry and dark conditions are essential.[1] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[3][4] - 1 year[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[3][4] | |
| 4°C | Up to 1 week | For short-term use of aliquots.[2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL (46.85 mM)[2] | Sonication is recommended.[2] |
| 125 mg/mL (234.26 mM) | Ultrasonic assistance needed.[4] | |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (3.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3][4] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (3.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3][4] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (3.90 mM) | 10% DMSO, 90% Corn Oil.[3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | Low temperature storage can sometimes cause compounds to precipitate out of solution. | Gently warm the solution to 37°C and use sonication to redissolve the compound completely before use.[3][5] |
| Difficulty dissolving the solid compound. | Insufficient agitation or low temperature. | Use an ultrasonic bath to aid dissolution.[4] Gentle warming can also be applied.[5] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Ensure the compound and its solutions are stored at the recommended temperatures, protected from light and moisture.[1][3][4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2] |
| Phase separation or precipitation in in vivo formulations. | Incorrect order of solvent addition or insufficient mixing. | Add each solvent sequentially and ensure thorough mixing at each step as per the recommended protocols.[2][3][4] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the required amount of solid this compound.
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Add the appropriate volume of DMSO to achieve a 10 mM concentration.
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If the compound does not dissolve readily, sonicate the solution or warm it gently to 37°C until a clear solution is obtained.
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Once fully dissolved, aliquot the stock solution into single-use vials.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Signaling Pathway: Inhibition of HGF Activation
This compound is an inhibitor of the Matriptase/Hepsin/Hepatocyte Growth Factor Activator (HGFA) triplex.[3][5][6] This inhibition prevents the conversion of inactive pro-HGF to its active form, HGF. Active HGF binds to the c-Met receptor, triggering downstream signaling pathways involved in cell growth and migration. By blocking this activation, this compound can inhibit tumor-promoting signaling.[2]
References
troubleshooting SRI 31215 TFA precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SRI 31215 TFA. Our aim is to help you overcome common challenges, particularly regarding its precipitation in media, to ensure the success of your experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can be a significant issue, leading to inaccurate concentrations and unreliable results. This guide provides a step-by-step approach to identify and resolve this problem.
Issue: A precipitate is observed in the cell culture medium after adding this compound.
This can manifest as visible particles, cloudiness, or a film on the surface of the culture vessel. It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change.[1][2][3]
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | SRI 31215 is a hydrophobic compound. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.[1] |
| High Final Concentration | Exceeding the maximum solubility of SRI 31215 in the final culture medium will lead to precipitation.[1] |
| Sub-optimal Stock Solution Preparation | Incomplete dissolution of the compound in the stock solvent can lead to the introduction of undissolved particles into the media. |
| Temperature Fluctuations | Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect the solubility of the compound.[1][2] |
| Interaction with Media Components | Components of the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2] |
| pH of the Medium | The pH of the culture medium can influence the solubility of compounds, especially those, like this compound, that are salts.[1][2] |
Experimental Protocol: Solubility Assessment of this compound in Culture Medium
This protocol will help you determine the maximum soluble concentration of this compound in your specific experimental conditions.
Materials:
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This compound
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100% DMSO
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Your specific cell culture medium
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Sterile microcentrifuge tubes or a 96-well plate
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Pipettes and sterile tips
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Vortex mixer
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Incubator at 37°C
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Light microscope
Methodology:
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Prepare a High-Concentration Stock Solution:
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Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]
-
-
Prepare Serial Dilutions:
-
Incubation and Observation:
-
Incubate the dilutions at 37°C for a period that mimics your experiment's duration (e.g., 1, 4, and 24 hours).[2]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at each time point.[2]
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For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[2]
-
-
Determination of Maximum Soluble Concentration:
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The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is SRI 31215 and what is its mechanism of action?
A1: SRI 31215 is a small molecule that acts as a triplex inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[4][5][6] These three serine proteases are responsible for converting the inactive precursor of Hepatocyte Growth Factor (pro-HGF) into its active form.[4][5] By inhibiting these proteases, SRI 31215 blocks the activation of HGF and subsequently inhibits the HGF/MET signaling pathway, which is involved in cell survival, proliferation, migration, and invasion.[4][5]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is DMSO.[7] A stock solution of up to 25 mg/mL (46.85 mM) can be prepared in DMSO, and sonication is recommended to aid dissolution.[7]
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: For most cell-based experiments, the final concentration of DMSO should not exceed 0.1%.[7] If a higher concentration is necessary, it is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiment to assess any potential effects of the solvent on the cells.[7]
Q4: Can I store the diluted working solution of this compound in media?
A4: It is recommended to prepare the working solution of this compound in media immediately before use.[7] Storing diluted solutions for extended periods can increase the risk of precipitation and degradation of the compound.
Q5: My this compound precipitated out of the stock solution upon freezing. What should I do?
A5: If you observe precipitation in your frozen stock solution after thawing, gently warm the solution to 37°C and vortex to try and redissolve the compound.[2] To avoid this issue in the future, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental context, the following diagrams illustrate the HGF/MET signaling pathway targeted by SRI 31215 and a logical workflow for troubleshooting precipitation issues.
Caption: HGF/MET signaling pathway and the inhibitory action of SRI 31215.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | c-Met/HGFR | TargetMol [targetmol.com]
optimizing SRI 31215 TFA dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI 31215 TFA. The information is designed to help optimize experimental design and maximize the efficacy of this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What are the reported IC50 values for this compound against its target proteases?
A2: The inhibitory activity of this compound has been characterized against its three primary targets.
| Target Protease | IC50 Value |
| Matriptase | 0.69 μM |
| Hepsin | 0.65 μM |
| HGFA | 0.30 μM |
| Data sourced from Owusu et al., 2016.[1] |
Q3: What is a recommended starting concentration for in-vitro experiments?
A3: Based on published research, a concentration of 10 μM has been shown to be effective in various in-vitro assays, including the inhibition of fibroblast-induced HGF/MET signaling in tumor cells.[3][4] However, for any new cell line or experimental system, it is always recommended to perform a dose-response study to determine the optimal concentration for your specific application.
Q4: How should I prepare this compound for in-vitro and in-vivo experiments?
A4: Proper dissolution and formulation of this compound are critical for experimental success.
In-Vitro Stock Solutions:
-
It is recommended to dissolve this compound in DMSO to prepare a concentrated stock solution.[5]
-
For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.[5]
In-Vivo Formulations:
-
There is no publicly available data from in-vivo studies to recommend a specific formulation. However, several suppliers suggest the following solvent systems for preparing this compound for animal experiments. It is crucial to test the solubility and stability of the compound in the chosen vehicle before administration.
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Option 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
Option 2: 10% DMSO + 90% Corn Oil
-
-
The reported solubility in these formulations is ≥ 2.08 mg/mL.[4]
-
When preparing these formulations, it is advised to add the solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication may be used to aid dissolution.[5]
Troubleshooting Guides
In-Vitro Experiments
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory activity | Incorrect dosage. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Degraded compound. | Ensure proper storage of the compound at -80°C in aliquots to avoid freeze-thaw cycles. | |
| Cell line is not dependent on HGF/MET signaling. | Confirm the expression and activation of MET in your cell line and its dependence on HGF for the phenotype you are studying. | |
| Poor solubility in culture medium | High final concentration of DMSO. | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. If higher concentrations are necessary, include a vehicle control in your experiment to assess solvent toxicity.[5] |
| Precipitation of the compound. | Prepare fresh dilutions from the stock solution for each experiment. If precipitation is observed, consider using a different in-vitro formulation, such as one containing a small percentage of a non-ionic surfactant like Tween-80, after confirming its compatibility with your cell line. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. |
| Inconsistent preparation of the compound. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. |
In-Vivo Experiments
Disclaimer: There is currently no published data on the in-vivo dosage, efficacy, or safety of this compound. The following troubleshooting guide is based on general principles for in-vivo studies with small molecule inhibitors and should be adapted based on your own preliminary findings.
| Issue | Possible Cause | Recommendation |
| Lack of efficacy | Insufficient dosage. | A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and the optimal biological dose. Start with a low dose and gradually increase it while monitoring for signs of toxicity and therapeutic effect. |
| Poor bioavailability. | The choice of formulation is critical. The suggested formulations (e.g., with PEG300 and Tween-80) are designed to improve solubility and bioavailability. Pharmacokinetic studies are recommended to determine the plasma and tumor concentrations of the compound after administration. | |
| Rapid metabolism or clearance. | Pharmacokinetic analysis will provide insights into the half-life of the compound. If the compound is cleared too quickly, more frequent dosing or a different route of administration may be necessary. | |
| Toxicity in animals | Dosage is too high. | This is a primary endpoint of a dose-escalation study. If toxicity is observed, reduce the dose. |
| Formulation vehicle toxicity. | Always include a vehicle control group to assess any adverse effects of the formulation itself. | |
| Inconsistent tumor growth inhibition | Variability in tumor implantation. | Ensure consistent tumor cell numbers and injection techniques. |
| Animal health status. | Monitor the general health of the animals throughout the experiment, as underlying health issues can affect tumor growth and response to treatment. |
Experimental Protocols & Visualizations
Signaling Pathway of HGF/MET and Inhibition by this compound
The following diagram illustrates the HGF/MET signaling pathway and the mechanism of inhibition by this compound.
Caption: HGF/MET signaling and this compound inhibition.
General Experimental Workflow for In-Vitro Screening
This workflow outlines the typical steps for evaluating the efficacy of this compound in a cancer cell line.
Caption: In-vitro screening workflow for this compound.
Logical Flow for In-Vivo Study Design
Due to the lack of published in-vivo data for this compound, the following diagram provides a logical progression for designing an initial in-vivo study.
Caption: Logical workflow for designing in-vivo studies.
References
- 1. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: SRI 31215 TFA and Serine Protease Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI 31215 TFA. The focus is on potential off-target effects on serine proteases, with data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Q2: What are the known on-target inhibitory concentrations for this compound?
The half-maximal inhibitory concentrations (IC50) for the target serine proteases have been determined and are summarized in the table below.
Q3: What is known about the off-target effects of this compound on other serine proteases?
The selectivity of this compound has been evaluated against a panel of serine proteases, including trypsin, thrombin, and coagulation factor Xa. While specific quantitative inhibitory values (IC50 or Ki) for these off-target proteases are not detailed in the available literature, qualitative descriptions of the selectivity have been provided. The selectivity for trypsin and thrombin is reported to be "acceptable," and the selectivity over factor Xa is currently undergoing optimization.
Data Presentation: Inhibitory Profile of this compound
| Protease Target | Type | IC50 (µM) | Selectivity Notes |
| Matriptase | On-target Serine Protease | 0.69[1][2] | - |
| Hepsin | On-target Serine Protease | 0.65[1][2] | - |
| HGFA | On-target Serine Protease | 0.30[1][2] | - |
| Trypsin | Off-target Serine Protease | Not Reported | "Acceptable" selectivity |
| Thrombin | Off-target Serine Protease | Not Reported | "Acceptable" selectivity |
| Factor Xa | Off-target Serine Protease | Not Reported | Selectivity is being optimized |
Troubleshooting Guide
Issue: Unexpected experimental results possibly due to off-target effects.
If you are observing unexpected phenotypes in your experiments with this compound, it is crucial to consider potential off-target effects, particularly on serine proteases involved in other signaling pathways.
Recommended Actions:
-
Review the Selectivity Profile: Refer to the data table above to understand the known selectivity of this compound. The activity against proteases like trypsin, thrombin, and factor Xa, although not fully quantified in public literature, suggests that at higher concentrations, off-target inhibition may occur.
-
Perform a Dose-Response Experiment: Titrate the concentration of this compound in your assay. If the unexpected effect is dose-dependent, it may be related to off-target inhibition. The biological activity of this compound has been detected at concentrations as low as 1µM.
-
Use Control Inhibitors: Include specific inhibitors for serine proteases you suspect might be affected in your experimental system as controls. This can help to dissect the on-target versus off-target effects of this compound.
-
Conduct a Protease Panel Screening: If your experimental system is sensitive to serine protease activity, consider running a broader screen of this compound against a panel of relevant serine proteases to determine its specific inhibitory profile in your experimental context.
Experimental Protocols
Key Experiment: Serine Protease Inhibition Assay
This protocol outlines the general steps to assess the inhibitory activity of this compound against target and off-target serine proteases.
Materials:
-
This compound
-
Recombinant serine proteases (e.g., matriptase, hepsin, HGFA, trypsin, thrombin, factor Xa)
-
Assay Buffer: 50 mM Tris, 20 mM NaCl, 0.01% Tween 20, pH 8.0
-
Fluorogenic Substrate: A custom FRET peptide based on the pro-HGF cleavage sequence (e.g., H2N-(EEdans)-GKQLRVVNGG(KDabcyl)-amide) or other specific substrates for the tested proteases.
-
96-well black microtiter plates
-
Luminescence Spectrometer
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Prepare solutions of the respective serine proteases in Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the serine protease solution to each well.
-
Add the diluted this compound solutions to the appropriate wells. Include wells with buffer only (no inhibitor) as a positive control for enzyme activity and wells with no enzyme as a negative control (background fluorescence).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a luminescence spectrometer.
-
Measure the fluorescence intensity over time. The cleavage of the FRET peptide by the protease will result in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound in the HGF/MET signaling pathway.
References
Navigating SRI 31215 TFA Selectivity: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with SRI 31215 TFA, focusing on its selectivity for thrombin (Factor IIa) over Factor Xa. As a potent triplex inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA), understanding its interaction with other serine proteases is critical for accurate experimental design and interpretation.[1][2][3]
While the selectivity of SRI 31215 for trypsin and thrombin is generally considered acceptable, its activity against Factor Xa is an acknowledged area for optimization.[1] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address challenges that may arise during your research.
Quantitative Data Summary
Currently, specific IC50 or Ki values for SRI 31215 against thrombin and Factor Xa are not publicly available in the reviewed literature. Researchers are encouraged to determine these values empirically using the protocols outlined below. The following table provides the known IC50 values for the primary targets of SRI 31215.
| Target Enzyme | IC50 (µM) |
| Matriptase | 0.69[1][2][3] |
| Hepsin | 0.65[1][2][3] |
| HGFA | 0.30[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: We are observing significant inhibition of Factor Xa in our assays with this compound. Is this expected?
A1: Yes, this is a known characteristic of SRI 31215. The compound was developed from a structural template related to Factor Xa inhibitors, and it is acknowledged that its selectivity over Factor Xa is an area for further optimization.[1] Therefore, observing some level of Factor Xa inhibition is anticipated.
Q2: How can we accurately determine the selectivity of our batch of this compound for thrombin over Factor Xa?
A2: To determine the selectivity, you should perform parallel inhibition assays for both thrombin and Factor Xa. By calculating the IC50 or Ki values for each enzyme under identical experimental conditions, you can determine the selectivity ratio (IC50 for Factor Xa / IC50 for thrombin). Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.
Q3: Could the trifluoroacetic acid (TFA) counter-ion be influencing our assay results?
A3: It is possible. TFA is a strong acid and can alter the pH of your assay buffer, potentially affecting enzyme activity. It is crucial to ensure your buffer has sufficient capacity to maintain a stable pH after the addition of the this compound solution. Additionally, at high concentrations, TFA itself might directly interact with the enzymes or other assay components.
Q4: What are the initial steps to troubleshoot variability in our selectivity assay results?
A4: First, verify the integrity and activity of your enzymes (thrombin and Factor Xa) and substrates. Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Check the pH of your final assay solutions to rule out any shifts due to the TFA counter-ion. Finally, confirm that the incubation times and temperatures are consistent across all experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Higher than expected Factor Xa inhibition | - Inherent cross-reactivity of SRI 31215. - Incorrect concentration of SRI 31215. | - This is a known property of the compound.[1] - Verify the concentration of your stock solution. - Perform a dose-response curve to accurately determine the IC50. |
| Inconsistent IC50 values between experiments | - Variability in enzyme activity. - Inconsistent incubation times or temperatures. - Pipetting errors. - pH shift due to TFA. | - Aliquot and store enzymes under recommended conditions to maintain activity. - Use a calibrated incubator and timer. - Use calibrated pipettes and perform serial dilutions carefully. - Check the pH of the final reaction mixture. |
| Low signal or no enzyme activity | - Inactive enzyme or substrate. - Incorrect buffer composition or pH. - TFA interference. | - Test enzyme and substrate with a known inhibitor/activator. - Ensure the buffer is at the optimal pH for the enzyme. - Consider buffer exchange of the this compound stock to a different salt form (e.g., HCl). |
| High background signal in fluorescence-based assays | - Substrate auto-hydrolysis. - Contamination of reagents or plates. - Intrinsic fluorescence of SRI 31215 or TFA. | - Run a "substrate only" control to measure background hydrolysis. - Use fresh, high-quality reagents and plates. - Run a control with this compound in the absence of enzyme and substrate. |
Experimental Protocols
Protocol for Chromogenic Thrombin Inhibition Assay
This protocol is adapted from standard chromogenic assays for thrombin inhibitors.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells for a "no inhibitor" control (Assay Buffer only) and a "no enzyme" control.
-
Add 60 µL of Assay Buffer to all wells.
-
Add 10 µL of human α-thrombin solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the chromogenic thrombin substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader in kinetic mode.
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Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol for Chromogenic Factor Xa Inhibition Assay
This protocol is based on standard chromogenic assays for Factor Xa inhibitors.
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.3
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution. Include wells for a "no inhibitor" control (Assay Buffer only) and a "no enzyme" control.
-
Add 50 µL of human Factor Xa solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 25 µL of the chromogenic Factor Xa substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Coagulation cascade showing the points of inhibition by SRI 31215.
Caption: Experimental workflow for determining the selectivity of SRI 31215.
Caption: Troubleshooting logic for addressing inconsistent selectivity results.
References
managing vehicle control effects in SRI 31215 TFA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SRI 31215 TFA in their experiments. Proper management of vehicle control effects is critical for obtaining accurate and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments related to vehicle controls.
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpected activity in the vehicle control group (In Vitro). | The concentration of the solvent (e.g., DMSO) in the final culture medium is too high, causing off-target effects or cellular stress.[1] | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[1] If a higher concentration is necessary, a vehicle toxicity test should be performed to determine the maximum tolerated concentration without observable effects. |
| Contamination of the vehicle or culture medium. | Use sterile, high-purity solvents and filter-sterilize all solutions. Regularly test for mycoplasma and other contaminants. | |
| Variability between replicate wells/plates in the vehicle control group. | Inconsistent pipetting or mixing of the vehicle into the medium. | Use calibrated pipettes and ensure thorough but gentle mixing of the vehicle into the experimental medium before adding it to the cells. Prepare a master mix for the vehicle control group to be distributed across all replicate wells. |
| Reduced cell viability or altered morphology in vehicle-treated cells. | The vehicle itself is causing cytotoxicity at the concentration used. | Perform a dose-response curve for the vehicle alone to determine the non-toxic concentration range for your specific cell line. Consider alternative, less toxic solvents if possible. |
| Inconsistent or unexpected results in animal models treated with the vehicle control. | The vehicle formulation (e.g., DMSO, PEG300, Tween 80) is causing physiological or behavioral effects in the animals.[2][3] | Conduct a preliminary study to evaluate the tolerability of the vehicle in the chosen animal model and administration route.[4] Monitor for any adverse effects such as changes in body weight, activity levels, or other clinical signs. If effects are observed, consider reformulating the vehicle. |
| Improper administration of the vehicle (e.g., incorrect route, volume, or frequency). | Adhere strictly to established protocols for animal dosing. Ensure the volume and frequency of administration are within recommended guidelines for the specific species and route.[4][5] | |
| Precipitation of this compound in the experimental medium. | The compound has low aqueous solubility, and the final concentration of the organic solvent is insufficient to keep it in solution. | Increase the initial stock concentration in a suitable solvent like DMSO and use a smaller volume for dilution into the aqueous medium. Sonication may be recommended to aid dissolution in some formulations.[1] Ensure the final solvent concentration remains within the non-toxic range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] This stock solution is then further diluted in your experimental medium (e.g., PBS, physiological saline, or culture medium) to the final working concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.[1]
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: A commonly used vehicle for in vivo administration of compounds with low aqueous solubility is a mixture of solvents. One suggested formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] However, the optimal vehicle can depend on the animal model, the route of administration, and the required dose. It is always recommended to perform a tolerability study with the vehicle alone before initiating the full experiment.[2][4]
Q3: Why is a vehicle control group necessary in my experiments?
A3: A vehicle control group is essential to distinguish the pharmacological effects of this compound from any non-specific effects caused by the solvent or formulation used to deliver the compound.[6][7] This group receives the same volume and formulation of the vehicle as the treated groups, but without the active compound. This allows you to accurately attribute any observed biological changes to this compound.
Q4: My vehicle control is showing a biological effect. What should I do?
A4: If your vehicle control group exhibits a significant biological effect compared to an untreated (naive) control group, it indicates that the vehicle itself is active under your experimental conditions. First, verify that the final concentration of the solvent is within the recommended non-toxic limits. If it is, you may need to explore alternative, more inert vehicles. It is also important to report these vehicle effects in your findings.
Q5: How should I prepare and store my this compound stock solution and vehicle controls?
A5: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8] Your vehicle control solutions should be prepared fresh using the same batch of solvents and stored under the same conditions as your drug solutions to ensure consistency.
Experimental Protocols
In Vitro Cell Migration (Scratch) Assay
-
Cell Seeding: Plate cells in a 6-well plate and grow to confluency.
-
Scratch Wound: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment:
-
Vehicle Control: Treat cells with culture medium containing the same final concentration of the vehicle (e.g., 0.1% DMSO) as the this compound-treated groups.
-
This compound Treatment: Treat cells with culture medium containing the desired concentration of this compound.
-
Untreated Control (Optional): Culture cells in medium without any vehicle or compound.
-
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
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Analysis: Measure the area of the scratch at each time point to quantify cell migration.
In Vivo Tumor Xenograft Model
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Tumor Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice.
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Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
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Group Allocation: Randomly assign mice to different treatment groups.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to the control group via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
This compound Treatment: Administer this compound dissolved in the same vehicle at the desired dosage.
-
-
Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Also, monitor the body weight and overall health of the animals.
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Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
References
- 1. targetmol.com [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gadconsulting.com [gadconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in SRI 31215 TFA Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using SRI 31215 TFA in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a triplex inhibitor of three serine proteases: matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3][4][5] These proteases are responsible for the proteolytic cleavage of the inactive precursor, pro-hepatocyte growth factor (pro-HGF), into its active form, HGF.[3][4][5] By inhibiting these proteases, this compound effectively blocks the activation of HGF and subsequently inhibits the downstream signaling of the HGF/MET pathway. This pathway is crucial for cell survival, proliferation, migration, and invasion in many cancers.[4][5]
Q2: What are the typical concentrations of this compound used in cell-based assays?
A common concentration of this compound used in various cell-based assays, including western blotting and cell migration assays, is 10 μM.[1][2] However, the optimal concentration can vary depending on the cell line and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your particular assay.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[6] When preparing working solutions for your experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
There are several potential reasons for a lack of effect:
-
Mechanism of Action: this compound inhibits the activation of pro-HGF. If your cell model does not rely on the HGF/MET signaling pathway for the phenotype you are measuring (e.g., proliferation, migration), you may not observe an effect.[7]
-
Presence of Active HGF: The inhibitor will not be effective if your experimental system already contains a high level of active HGF. This compound prevents the generation of new active HGF but does not inhibit the activity of already activated HGF.[1][2]
-
Cell Line Specificity: The expression levels of matriptase, hepsin, HGFA, and the MET receptor can vary significantly between different cell lines. Cell lines with low expression of these proteins may be less sensitive to this compound.
-
Compound Stability: Ensure that the compound has been stored correctly and has not degraded. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Experimental Setup: The duration of treatment and the cell density can influence the outcome of the assay. These parameters may need to be optimized for your specific cell line and experiment.
Q5: Can this compound inhibit the kinase activity of the MET receptor directly?
No, this compound is not a direct inhibitor of the MET receptor tyrosine kinase.[8] Its mechanism of action is to prevent the activation of the MET ligand, HGF.[3][4][5] Therefore, it will not inhibit MET signaling that is activated by means other than HGF, such as MET gene amplification or activating mutations.
Troubleshooting Guides
Unexpected Results in Cell Proliferation Assays (e.g., MTT, WST-1)
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No change in cell proliferation after this compound treatment. | The cell line may not be dependent on HGF/MET signaling for proliferation. | Confirm the expression of MET and its downstream signaling components in your cell line. Consider using a positive control cell line known to be responsive to HGF. |
| Insufficient treatment duration. | Increase the incubation time with this compound. A common treatment duration is 72 hours.[1] | |
| Suboptimal concentration of the inhibitor. | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. | |
| Increased cell proliferation after treatment. | This is an uncommon and unexpected result. It could be due to off-target effects or experimental artifacts. | Carefully re-evaluate your experimental setup, including reagent preparation and cell handling. Test for potential off-target effects by examining other signaling pathways. |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the microplate, or inconsistent reagent addition. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use a multichannel pipette for consistent reagent addition. |
Unexpected Results in Cell Migration/Invasion Assays (e.g., Scratch/Wound Healing, Transwell)
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No inhibition of cell migration/invasion. | The migration of your cells may not be driven by HGF. | Confirm that your cells express the MET receptor and that HGF stimulates their migration. You can do this by adding exogenous HGF as a positive control. |
| The concentration of this compound is too low. | Perform a dose-response experiment to find the optimal inhibitory concentration. A concentration of 10 μM has been shown to be effective in inhibiting fibroblast-induced migration.[1][2] | |
| The cells are already stimulated with active HGF. | This compound will not inhibit migration induced by already active HGF.[1][2] Ensure your assay is designed to measure the inhibition of pro-HGF activation. | |
| Inconsistent wound closure or cell migration across replicates. | The initial scratch width is not uniform. | Use a specialized tool for creating consistent scratches. Alternatively, use a cell culture insert to create a defined cell-free zone. |
| Cell proliferation is confounding the migration results. | Use a proliferation inhibitor (e.g., Mitomycin C) to ensure that the observed wound closure is due to cell migration and not cell division. | |
| For transwell assays, the chemoattractant gradient is not properly established. | Ensure that the chemoattractant is only present in the lower chamber and that there are no bubbles trapped under the insert. |
Unexpected Results in Western Blotting for MET Phosphorylation
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No decrease in MET phosphorylation after this compound treatment. | The cells were stimulated with active HGF, not pro-HGF. | This compound inhibits the activation of pro-HGF. Ensure your experimental design tests the effect of the inhibitor on pro-HGF-induced MET phosphorylation.[1][2] |
| Basal MET phosphorylation is high and HGF-independent. | Some cell lines may have constitutively active MET due to mutations or gene amplification. In such cases, an inhibitor of pro-HGF activation will not reduce MET phosphorylation. | |
| The treatment time was too short. | A common incubation time to observe inhibition of fibroblast-induced MET activation is 30 minutes.[1][2] Optimize the treatment duration for your specific experimental setup. | |
| Phospho-MET signal is weak or absent even in the control group. | The cells were not properly stimulated to induce MET phosphorylation. | Ensure that you are using a source of pro-HGF (e.g., conditioned media from fibroblasts) and that the stimulation time is appropriate. |
| Technical issues with the western blot procedure. | Verify the quality of your antibodies and optimize the western blot protocol (e.g., lysis buffer, antibody concentrations, incubation times). |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Protease | IC50 (μM) |
| Matriptase | 0.69[1][2] |
| Hepsin | 0.65[1][2] |
| HGFA | 0.30[1][2] |
Experimental Protocols
Protocol 1: Western Blot for MET Phosphorylation
This protocol is adapted from studies investigating the effect of this compound on fibroblast-induced MET activation.[1][2]
-
Cell Seeding: Plate cancer cells (e.g., DU145 prostate cancer cells) in 6-well plates at a density that will result in a confluent monolayer.
-
Serum Starvation: Once the cells are confluent, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment: Treat the serum-starved cells with 10 μM this compound or a vehicle control (e.g., DMSO) for 30 minutes.
-
Stimulation: Add conditioned medium from pro-HGF-secreting fibroblasts (e.g., 18Co cells) to the cancer cells and incubate for an additional 30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-MET and total MET overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Migration Assay (Scratch/Wound Healing)
This protocol is a general guideline for performing a scratch assay to assess the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to grow to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip or a specialized scratch tool.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing 10 μM this compound or a vehicle control. If studying fibroblast-induced migration, use conditioned medium from fibroblasts as the medium.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment group.
Mandatory Visualization
Caption: HGF/MET Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing MET phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. What are HGF inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
how to sonicate SRI 31215 TFA for complete dissolution
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the complete dissolution of SRI 31215 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It has been shown to dissolve the compound at concentrations as high as 25 mg/mL.[1] For cellular experiments, ensure the final concentration of DMSO in your culture medium does not exceed 0.1% to avoid solvent-induced cellular effects.[1]
Q2: How can I dissolve this compound for in vivo studies?
A2: For in vivo formulations, a co-solvent system is necessary. Several protocols have been established, including:
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[1] Sonication and/or gentle heating may be required to achieve complete dissolution in these systems.[1][2]
Q3: Is sonication necessary for dissolving this compound?
A3: Sonication is highly recommended, and in some cases necessary, to achieve complete dissolution of this compound, particularly at higher concentrations in DMSO and in co-solvent systems for in vivo use.[1]
Q4: What should I do if I observe precipitation after preparing a solution of this compound?
A4: If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[2] To prevent precipitation, ensure the stock solution is stored correctly and avoid repeated freeze-thaw cycles by preparing aliquots.
Q5: How should I store this compound solutions?
A5: For long-term storage, stock solutions should be stored at -80°C (for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[2][4][5] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient solvent volume or agitation. | Increase solvent volume or continue vortexing/stirring. If the issue persists, proceed to sonication. |
| Compound has low solubility in the chosen solvent at the target concentration. | Utilize a water bath sonicator to aid dissolution. Gentle heating (e.g., 37°C) can also be applied in conjunction with sonication.[4][5] | |
| Precipitation Upon Standing | Solution is supersaturated. | Warm the solution gently and sonicate until the precipitate redissolves. Consider diluting the solution to a lower concentration. |
| Improper storage. | Ensure solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are tightly sealed. | |
| Presence of Insoluble Particulates | Potential impurities in the compound. | If sonication and heating do not resolve the issue, the particulates may be insoluble impurities. These can be removed by filtering the solution through a 0.22 µm syringe filter. |
Experimental Protocol: Dissolution of this compound using Sonication
This protocol outlines the steps for dissolving this compound in DMSO to prepare a stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock solution).
-
Initial Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes.
-
Sonication:
-
Place the tube/vial in a water bath sonicator.
-
Sonicate in short bursts of 5-10 minutes.
-
After each burst, visually inspect the solution for any remaining solid particles.
-
If dissolution is not complete, vortex the solution again and repeat the sonication.
-
-
Gentle Heating (Optional): If the compound is still not fully dissolved, the sonication can be performed in a warm water bath (not exceeding 37°C) to enhance solubility.[4][5]
-
Final Check: Once the solution is clear and free of any visible particles, the dissolution is complete.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term use.
Visual Guides
Caption: Troubleshooting workflow for the dissolution of this compound.
References
minimizing variability in SRI 31215 TFA experimental replicates
Welcome to the technical support center for SRI 31215 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental replicates and addressing common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that functions as a triplex inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA). By inhibiting these proteases, this compound prevents the proteolytic activation of pro-HGF (pro-Hepatocyte Growth Factor) into its active form, HGF. This ultimately blocks the activation of the HGF/c-MET signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental consistency.
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For example, a 25 mg/mL stock solution in DMSO is equivalent to 46.85 mM.[1] Sonication may be required to fully dissolve the compound.[1]
-
Storage of Stock Solutions:
-
Working Solutions: When preparing working solutions for cell-based assays, dilute the DMSO stock in your preferred cell culture medium, PBS, or physiological saline. Ensure the final DMSO concentration in your experiment does not exceed 0.1%. If a higher concentration is necessary, a vehicle control with the same DMSO concentration must be included in your experimental design.[1]
Q3: What are the recommended working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific biological question being addressed. However, published studies provide a general range. A concentration of 10 μM has been shown to effectively inhibit fibroblast-induced MET activation, epithelial-mesenchymal transition (EMT), and migration in cancer cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing high variability between my experimental replicates. What are the potential sources of this variability?
High variability in in-vitro experiments can arise from several factors. Here are some common sources to consider:
-
Cell Culture Conditions:
-
Cell Confluency: The density of your cell culture can significantly impact experimental outcomes.[4][5] It is crucial to maintain consistent cell confluency across all replicates at the time of treatment.
-
Passage Number: Using cells with high passage numbers can lead to phenotypic drift and inconsistent responses.[6] It is advisable to use cells within a defined, low passage number range.
-
Serum Starvation: The presence of growth factors in serum can interfere with the effects of inhibitors. Inconsistent serum starvation timing or procedure can introduce variability.[7][8][9]
-
-
Compound Handling:
-
Assay-Specific Factors:
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of c-MET Phosphorylation in Western Blot
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Cell Lysis | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.[14] Perform lysis on ice and work quickly to minimize protein degradation.[15] |
| Inconsistent Cell Density | Seed cells at a consistent density and ensure they reach a similar confluency (e.g., 70-80%) before treatment.[15] High confluency can alter signaling pathways.[16][17] |
| Variable Serum Starvation | If your experiment requires serum starvation, ensure the duration is consistent across all plates. A common starting point is 12-16 hours in low serum (0.5% FBS) or serum-free media.[15][18] |
| Antibody Performance | Use a validated phospho-specific antibody for p-MET. Optimize antibody dilutions and incubation times as recommended by the manufacturer. Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody binding.[14] |
| Loading Inconsistency | Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
Detailed Protocol: Western Blot for p-MET
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, replace the medium with low-serum (0.5% FBS) or serum-free medium and incubate for 12-16 hours.[15]
-
Treat cells with this compound at the desired concentrations for the optimized duration. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate with the primary antibody against p-MET (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total MET and a loading control.
-
Issue 2: High Variability in Transwell Migration/Invasion Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps. Carefully pipette the same number of cells into the center of each insert.[19] |
| Suboptimal Chemoattractant Concentration | The concentration of the chemoattractant (e.g., FBS, HGF) in the lower chamber is crucial. Perform a titration to find the optimal concentration that induces migration without saturation.[13] |
| Incorrect Incubation Time | Optimize the incubation time. Too short, and you will have too few migrated cells to quantify accurately. Too long, and the cells may over-migrate, leading to a plateau effect.[13] |
| Issues with Matrigel Coating (Invasion Assay) | The thickness and evenness of the Matrigel layer are critical. Ensure the Matrigel is thawed on ice and diluted with cold, serum-free medium. Pipette a consistent volume onto each insert and allow it to solidify evenly.[19] |
| Incomplete Removal of Non-Migrated Cells | When quantifying by staining, ensure all non-migrated cells are removed from the top of the insert with a cotton swab without puncturing the membrane.[13] |
Detailed Protocol: Transwell Migration Assay
-
Preparation:
-
Rehydrate transwell inserts (e.g., 8 µm pore size) in serum-free medium for at least 2 hours in a 37°C incubator.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum starve the cells for 12-24 hours.[13]
-
Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration.
-
-
Assay Setup:
-
Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the companion plate.
-
Add the cell suspension containing this compound or vehicle control to the upper chamber of the rehydrated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C for the optimized duration (e.g., 12-48 hours).
-
-
Quantification:
-
Carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[13]
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Duration | Notes |
| Solid Compound | 4°C | Up to 3 months | Sealed, away from moisture.[3] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| DMSO Stock Solution | 4°C | Up to 1 week | For immediate use.[1] |
Table 2: Troubleshooting Checklist for Experimental Variability
| Parameter | Checkpoint | Recommendation |
| Cell Culture | Consistent cell passage number? | Use cells within a defined, low passage range. |
| Consistent confluency at treatment? | Seed cells to reach 70-80% confluency. | |
| Consistent serum starvation protocol? | Standardize duration and media conditions. | |
| Compound | Stock solution stored correctly? | Aliquot and store at -80°C. |
| Final DMSO concentration <0.1%? | Include a vehicle control if higher. | |
| Assay | Calibrated pipettes used? | Routinely calibrate pipettes. |
| Consistent incubation times? | Use a precise timer for all steps. | |
| Even cell seeding in multi-well plates? | Mix cell suspension well before and during plating. |
Visualizations
References
- 1. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. news-medical.net [news-medical.net]
- 12. corning.com [corning.com]
- 13. fishersci.de [fishersci.de]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Cellular quiescence induced by contact inhibition or serum withdrawal in C3H10T1/2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. yeasenbio.com [yeasenbio.com]
Validation & Comparative
Validating SRI 31215 TFA Inhibition of Pro-HGF Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SRI 31215 TFA's performance in inhibiting the cleavage of pro-Hepatocyte Growth Factor (pro-HGF) with other alternative inhibitors. Supporting experimental data and detailed methodologies are presented to aid in the evaluation of this compound for research and development purposes.
Introduction to Pro-HGF Activation and Its Role in Disease
Hepatocyte Growth Factor (HGF) is a potent signaling molecule that, upon binding to its receptor c-Met, orchestrates a variety of cellular responses including proliferation, migration, and morphogenesis.[1][2][3] HGF is secreted as an inactive precursor, pro-HGF, which requires proteolytic cleavage to become biologically active. This activation is a critical regulatory step in the HGF/c-Met signaling pathway. The primary enzymes responsible for this cleavage are the serine proteases matriptase, hepsin, and HGF activator (HGFA).[1][2] Dysregulation of HGF/c-Met signaling, often through the overexpression of these activating proteases, is implicated in the progression of various cancers by promoting tumor growth, invasion, and metastasis.[1][2][3] Therefore, inhibiting the cleavage of pro-HGF presents a promising therapeutic strategy to attenuate aberrant HGF/c-Met signaling in cancer and other diseases.
This compound: A Triplex Inhibitor of Pro-HGF Activation
This compound is a small molecule inhibitor designed to block the activation of pro-HGF by targeting the key serine proteases involved in its cleavage.[1][2] It functions as a triplex inhibitor, effectively targeting matriptase, hepsin, and HGFA.[1][2][4] By inhibiting these enzymes, this compound prevents the conversion of pro-HGF to its active form, thereby reducing downstream c-Met signaling.
Comparative Performance Data
The inhibitory activity of this compound has been quantified against its target proteases and compared with other molecules that disrupt the HGF/c-Met signaling pathway.
Table 1: Inhibitory Activity of this compound and Comparators
| Compound | Target(s) | IC50 / Ki | Notes |
| This compound | Matriptase | IC50 = 0.69 µM[1][4] | Small molecule triplex inhibitor. |
| Hepsin | IC50 = 0.65 µM[1][4] | ||
| HGFA | IC50 = 0.30 µM[1][4] | ||
| HAI-1 (KD1) | Matriptase | Ki = 310 ± 20 pM[5] | Endogenous protein inhibitor (Kunitz domain 1). Provides a benchmark for potent inhibition of a key pro-HGF activating protease. |
| JNJ-38877605 | c-Met Receptor | IC50 = 4 nM | A c-Met tyrosine kinase inhibitor that acts downstream of HGF activation.[2] |
| Peptidylketothiazoles | Matriptase, Hepsin, HGFA | Not specified | A class of synthetic inhibitors targeting the same proteases as this compound. They represent a non-kinase strategy to block HGF/c-Met signaling. |
Experimental Protocols
In Vitro Pro-HGF Cleavage Assay
This assay directly measures the ability of an inhibitor to block the proteolytic conversion of pro-HGF to its active, cleaved form.
Materials:
-
Recombinant human pro-HGF
-
Activated recombinant human HGFA
-
This compound
-
TNC buffer (pH 8.0)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibody that recognizes pro-HGF and the cleaved α and β chains
Procedure:
-
Prepare a reaction mixture containing activated recombinant human HGFA (1 nM) in TNC buffer.
-
Incubate the mixtures at room temperature for 30 minutes to allow the inhibitor to bind to the protease.
-
Initiate the cleavage reaction by adding recombinant human pro-HGF (40 ng) to each tube.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the protein samples by 12% SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody that detects both the full-length pro-HGF and the cleaved HGF chains.
-
Develop the blot to visualize the bands. Inhibition of cleavage is observed as a decrease in the intensity of the cleaved HGF bands and a corresponding increase in the intensity of the pro-HGF band.
Cell Scattering Assay
This assay assesses the biological consequence of inhibiting HGF activation by measuring the dispersal of epithelial cells, a hallmark of HGF-induced cell motility.
Materials:
-
DU145 human prostate cancer cells (or other suitable epithelial cell line)
-
Cell culture medium and supplements
-
HGF
-
This compound
-
Microscopy imaging system
Procedure:
-
Seed DU145 cells in a multi-well plate and culture until they form tight colonies.
-
Treat the cells with HGF in the presence or absence of this compound at various concentrations.
-
Incubate the cells for a period sufficient to observe scattering (e.g., 24 hours).
-
Capture images of the cell colonies using a phase-contrast microscope.
-
Analyze the images to quantify the degree of cell scattering. This can be done by measuring the area of cell dispersal or by counting the number of scattered single cells compared to cells remaining in colonies. A reduction in scattering in the presence of this compound indicates inhibition of the HGF/c-Met pathway.[6]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the HGF/c-Met signaling pathway and a typical experimental workflow for validating an inhibitor.
Caption: HGF/c-Met signaling pathway and points of inhibition.
Caption: Workflow for in vitro validation of pro-HGF cleavage inhibition.
Conclusion
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to In Vivo Biomarkers for Confirming SRI 31215 TFA Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to confirm the in vivo target engagement of SRI 31215 TFA, a novel inhibitor of the HGF/MET signaling pathway. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative therapeutic agents targeting the same pathway.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that uniquely targets the activation of Hepatocyte Growth Factor (HGF). It acts as a triplex inhibitor of matriptase, hepsin, and HGF activator (HGFA), three serine proteases responsible for the proteolytic cleavage of the inactive precursor, pro-HGF, into its active form, HGF[1][2]. The binding of active HGF to its receptor, the MET tyrosine kinase, triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion, which are critical processes in cancer progression[1][2]. By inhibiting the activation of pro-HGF, this compound effectively blocks the entire downstream HGF/MET signaling pathway.
Confirmation of in vivo target engagement is crucial for the clinical development of this compound. This guide outlines direct and downstream biomarkers that can be utilized to quantitatively assess the in vivo efficacy of this compound and compares these with biomarkers used for other HGF/MET pathway inhibitors.
Key Biomarkers for In Vivo Target Engagement of this compound
The unique mechanism of action of this compound allows for the use of specific biomarkers to confirm its direct activity in vivo.
Ratio of Pro-HGF to Active HGF
The most direct biomarker of this compound target engagement is the ratio of inactive pro-HGF to active HGF in biological samples such as plasma or tumor tissue. Successful inhibition of the activating proteases by this compound will lead to an accumulation of pro-HGF and a decrease in the levels of active HGF, resulting in an increased pro-HGF/active HGF ratio.
Phosphorylated MET (p-MET) Levels
As a direct downstream effector of HGF binding, the phosphorylation of the MET receptor is a critical indicator of pathway activation. A reduction in the levels of phosphorylated MET (p-MET) in tumor tissue following treatment with this compound provides strong evidence of target engagement and downstream pathway inhibition.
Total Plasma HGF Levels
While less direct, the measurement of total HGF levels in plasma can serve as a valuable pharmacodynamic biomarker. Inhibition of the HGF/MET pathway can sometimes lead to a compensatory upregulation of HGF. Monitoring total HGF levels can therefore provide insights into the pharmacological effects of this compound and potential resistance mechanisms.
Comparison of In Vivo Biomarkers: this compound vs. Alternative HGF/MET Inhibitors
A variety of therapeutic agents targeting the HGF/MET pathway are in development, each with its own set of in vivo biomarkers for assessing target engagement. The following table provides a comparison of these biomarkers.
| Therapeutic Agent | Mechanism of Action | Primary In Vivo Biomarkers | Sample Type |
| This compound | HGF Activation Inhibitor | - Ratio of pro-HGF to active HGF- Phosphorylated MET (p-MET) | Plasma, Tumor Tissue |
| Rilotumumab, Ficlatuzumab | HGF-Neutralizing Antibodies | - Total plasma HGF levels (increase)- Phosphorylated MET (p-MET) | Plasma, Tumor Tissue |
| Tivantinib (ARQ 197) | Non-ATP competitive c-MET Inhibitor | - Phosphorylated MET (p-MET)- Total MET expression | Tumor Tissue |
| Cabozantinib, Crizotinib | MET Tyrosine Kinase Inhibitors | - Phosphorylated MET (p-MET)- Downstream signaling proteins (e.g., p-AKT, p-ERK) | Tumor Tissue |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Pro-HGF and Active HGF
This protocol allows for the differentiation and semi-quantitative analysis of pro-HGF and its active, cleaved form.
1. Sample Preparation from Tumor Xenografts:
-
Excise tumor tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HGF that recognizes both the pro-form (~90 kDa) and the active alpha-chain (~60 kDa) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Densitometry Analysis:
-
Quantify the band intensities for pro-HGF and the active HGF alpha-chain using image analysis software.
-
Calculate the ratio of pro-HGF to active HGF.
Immunohistochemistry (IHC) for Phosphorylated MET (p-MET)
This protocol is for the detection and localization of p-MET in formalin-fixed, paraffin-embedded (FFPE) tumor xenograft tissues.
1. Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody specific for phosphorylated MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Acquire images using a light microscope and quantify the staining intensity and percentage of positive cells.
ELISA for Phosphorylated MET (p-MET)
This protocol provides a quantitative measurement of p-MET in tumor tissue lysates.
1. Sample Preparation:
-
Prepare tumor lysates as described in the Western Blot protocol.
2. ELISA Procedure:
-
Use a sandwich ELISA kit specific for phosphorylated MET.
-
Coat a 96-well plate with a capture antibody against total MET.
-
Add tumor lysates and standards to the wells and incubate.
-
Wash the wells.
-
Add a detection antibody specific for phosphorylated MET (e.g., p-MET Tyr1234/1235) conjugated to an enzyme (e.g., HRP).
-
Wash the wells.
-
Add a substrate solution and measure the absorbance at the appropriate wavelength.
3. Data Analysis:
-
Generate a standard curve and calculate the concentration of p-MET in the samples.
-
Normalize the p-MET concentration to the total protein concentration of the lysate.
Visualizing the Pathway and Experimental Workflow
References
Unraveling Downstream Signaling: A Comparative Analysis of SRI 31215 TFA in HGF/MET Pathway Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel therapeutic agents on cellular signaling is paramount. This guide provides a comprehensive comparison of SRI 31215 TFA, an indirect inhibitor of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, with the direct MET kinase inhibitor, JNJ-38877605. Through a detailed examination of their mechanisms and supporting experimental data, this document aims to illuminate the differential impacts of these compounds on downstream signaling cascades.
This compound operates as a triplex inhibitor, targeting the serine proteases matriptase, hepsin, and HGF activator (HGFA). These proteases are crucial for the conversion of inactive pro-HGF into its active form, HGF. By preventing this activation, this compound effectively blocks the ligand-dependent activation of the MET receptor, a key driver of cell proliferation, migration, and survival in various cancers. In contrast, JNJ-38877605 acts as a direct ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, preventing its autophosphorylation and subsequent downstream signaling, regardless of the presence of activated HGF.
Performance Comparison: Inhibition of HGF/MET Signaling
The efficacy of this compound and JNJ-38877605 in mitigating fibroblast-induced HGF/MET signaling has been evaluated in the human prostate cancer cell line, DU145. These cells, when co-cultured with fibroblasts, exhibit robust MET activation due to the secretion of HGF by the fibroblasts. The following tables summarize the key inhibitory activities and the observed effects on downstream signaling molecules.
| Compound | Target(s) | IC50 Values |
| This compound | Matriptase, Hepsin, HGFA | 0.69 μM, 0.65 μM, 0.30 μM respectively[1] |
| JNJ-38877605 | c-Met Kinase | 4 nM[2] |
Table 1: Inhibitory Concentrations of this compound and JNJ-38877605. This table provides the half-maximal inhibitory concentrations (IC50) for each compound against their respective targets.
| Signaling Molecule | This compound (10 μM) Effect | JNJ-38877605 (1 μM) Effect |
| p-MET | Prevents fibroblast-induced phosphorylation | Prevents both HGF- and fibroblast-induced phosphorylation |
| p-Gab1 | Prevents fibroblast-induced phosphorylation | Prevents both HGF- and fibroblast-induced phosphorylation |
| p-AKT (Ser473) | Prevents fibroblast-induced phosphorylation | Prevents both HGF- and fibroblast-induced phosphorylation |
| p-ERK1/2 | Prevents fibroblast-induced phosphorylation | Prevents both HGF- and fibroblast-induced phosphorylation |
| p-STAT3 | Prevents fibroblast-induced phosphorylation | Prevents both HGF- and fibroblast-induced phosphorylation |
Table 2: Comparative Effects on Downstream Signaling Molecules in DU145 Cells. This table outlines the observed effects of each inhibitor on the phosphorylation status of key downstream effectors in the HGF/MET pathway when stimulated by fibroblast-conditioned media. Data is based on Western blot analysis.[3]
Visualizing the Mechanisms of Action
To further elucidate the distinct points of intervention of this compound and JNJ-38877605, the following diagrams illustrate their roles within the HGF/MET signaling cascade.
Caption: this compound inhibits the proteases that activate pro-HGF.
Caption: JNJ-38877605 directly inhibits the kinase activity of the MET receptor.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Fibroblast-Induced MET Activation Assay
This protocol describes the co-culture method used to stimulate MET signaling in cancer cells through fibroblast-secreted HGF.
Caption: Workflow for assessing inhibitor effects on fibroblast-induced MET signaling.
Detailed Steps:
-
Fibroblast Culture and Conditioned Media Preparation:
-
Culture 18Co human colon fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
When fibroblasts reach 80-90% confluency, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with serum-free media.
-
Collect the conditioned media (CM) after 48 hours and clarify by centrifugation to remove cell debris. Store at -80°C.[3]
-
-
DU145 Cell Culture and Treatment:
-
Culture DU145 human prostate cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed DU145 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells overnight by replacing the growth medium with serum-free RPMI-1640.
-
Treat the starved cells with the following for 30 minutes:
-
Control (serum-free media)
-
Recombinant HGF (positive control)
-
Fibroblast conditioned media (50% v/v)
-
Fibroblast conditioned media + this compound (10 μM)
-
Fibroblast conditioned media + JNJ-38877605 (1 μM)[3]
-
-
-
Cell Lysis and Protein Analysis:
-
Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Analyze the phosphorylation status of MET, Gab1, AKT, ERK1/2, and STAT3 by Western blotting using phospho-specific antibodies.
-
Western Blotting Protocol
This protocol outlines the general steps for performing Western blot analysis to quantify changes in protein phosphorylation.
Detailed Steps:
-
Sample Preparation: Prepare cell lysates as described in the "Fibroblast-Induced MET Activation Assay." Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Migration Assay (Transwell)
This assay is used to assess the impact of the inhibitors on the migratory capacity of cancer cells in response to HGF.
Detailed Steps:
-
Cell Preparation: Culture and serum-starve DU145 cells as previously described. Resuspend the cells in serum-free media.
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add media containing the chemoattractant (recombinant HGF or fibroblast conditioned media) to the lower chamber.
-
Include control wells with serum-free media in the lower chamber.
-
Add the test compounds (this compound or JNJ-38877605) to both the upper and lower chambers for the treatment groups.
-
Seed the DU145 cells into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.[3]
-
Conclusion
This compound and JNJ-38877605 represent two distinct strategies for targeting the HGF/MET signaling pathway. This compound acts upstream by preventing the activation of the ligand, HGF, thereby inhibiting fibroblast-induced MET signaling. In contrast, JNJ-38877605 directly targets the MET receptor kinase activity. The experimental data presented here demonstrates that both compounds effectively block downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, in response to fibroblast-derived HGF. The choice between these two approaches may depend on the specific context of the tumor microenvironment and the presence of ligand-dependent versus ligand-independent MET activation. The detailed protocols provided in this guide offer a framework for further investigation and comparison of these and other modulators of the HGF/MET axis.
References
Unveiling the Anti-Migratory Potential of SRI 31215 TFA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-migratory effects of SRI 31215 TFA against other known inhibitors of the HGF/c-MET signaling pathway. The data presented herein is curated from publicly available research to facilitate an objective evaluation of these compounds for researchers in oncology and drug development.
Executive Summary
Cell migration is a fundamental process in tumor progression and metastasis. The Hepatocyte Growth Factor (HGF)/c-MET signaling pathway is a critical driver of these processes in various cancers. This compound presents a unique mechanism of action by targeting the activation of HGF, the ligand for the c-MET receptor. This guide compares the anti-migratory efficacy of this compound with direct c-MET tyrosine kinase inhibitors such as Crizotinib, Tivantinib, and JNJ-38877605. While quantitative data for the anti-migratory effects of this compound is still emerging, existing studies demonstrate its potency in inhibiting fibroblast-induced cancer cell migration, with an efficacy comparable to the direct c-MET inhibitor JNJ-38877605.
Data Presentation: Comparative Efficacy of HGF/c-MET Pathway Inhibitors
The following tables summarize the available quantitative and qualitative data on the anti-migratory and related activities of this compound and its comparators.
Table 1: Mechanism of Action and In-Vitro Efficacy
| Compound | Mechanism of Action | Target IC50 | Cell Line | Assay Type | Observed Effect |
| This compound | Triplex inhibitor of Matriptase, Hepsin, and HGFA (pro-HGF activators) | Matriptase: 0.69 µM, Hepsin: 0.65 µM, HGFA: 0.30 µM[1] | DU145 (Prostate Cancer) | Cell Migration Assay | Inhibited fibroblast-induced migration as effectively as JNJ-38877605[2] |
| JNJ-38877605 | ATP-competitive c-MET tyrosine kinase inhibitor | c-MET: 4 nM[3] | GTL-16 (Gastric Cancer) | Proliferation Assay | IC50 = 10.9 nM[3] |
| Crizotinib | ATP-competitive inhibitor of ALK, ROS1, and c-MET tyrosine kinases | c-MET (in some cell lines) | MDA-MB-231 (Breast Cancer) | Wound Healing Assay | Significant dose-dependent inhibition of migration at 0.5–5 µM[4] |
| T24 (Bladder Cancer) | Transwell Invasion Assay | Significant dose-dependent inhibition of invasion at 5-50 µM[5] | |||
| Tivantinib | Non-ATP competitive inhibitor of c-MET | c-MET | Multiple Myeloma Cell Lines | Apoptosis Assay | Induced >50% apoptosis at clinically achievable concentrations[6] |
Table 2: Quantitative Anti-Migratory Data
| Compound | Cell Line | Assay Type | Concentration | % Inhibition of Migration/Invasion |
| This compound | DU145 | Migration Assay | Not specified | Data not available, described as "as effectively as JNJ-38877605"[2] |
| JNJ-38877605 | DU145 | Migration Assay | Not specified | Data not available[2] |
| Crizotinib | MDA-MB-231 | Wound Healing | 0.5 - 5 µM | Significant, dose-dependent inhibition[4] |
| T24 | Transwell Invasion | 5 µM | Significant inhibition[5] | |
| T24 | Transwell Invasion | 50 µM | Almost complete inhibition[5] | |
| Tivantinib | - | - | - | Data not available |
Signaling Pathway and Mechanism of Action
This compound acts upstream of the c-MET receptor by preventing the conversion of inactive pro-HGF to its active form, HGF. This is achieved by inhibiting the serine proteases matriptase, hepsin, and HGFA. In contrast, JNJ-38877605, Crizotinib, and Tivantinib directly target the tyrosine kinase activity of the c-MET receptor itself, preventing downstream signaling.
Figure 1: HGF/c-MET signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh media containing the test compound (e.g., this compound, Crizotinib) or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area at T0 - Area at Tx) / Area at T0) * 100
Figure 2: Workflow for a typical wound healing assay.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells.
Protocol:
-
Chamber Setup: Place a cell culture insert (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., FBS or HGF) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free media into the upper chamber of the insert.
-
Treatment: Add the test compound or vehicle control to the upper and/or lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Figure 3: Workflow for a transwell migration assay.
Conclusion
This compound represents a promising anti-migratory agent with a distinct mechanism of action that complements direct c-MET kinase inhibitors. Its ability to effectively block fibroblast-induced cancer cell migration underscores its potential in targeting the tumor microenvironment. Further quantitative studies are warranted to fully elucidate its potency relative to other c-MET pathway inhibitors and to explore its therapeutic potential in combination therapies. This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating the anti-migratory effects of this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/ PI3K/ Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/PI3K/Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the pro-survival protein MET with tivantinib (ARQ 197) inhibits growth of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HGF/c-Met Pathway Inhibition: SRI 31215 TFA vs. Anti-HGF Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver of tumor growth, invasion, and metastasis, making it a prime target for anti-cancer therapies. This guide provides a detailed comparison of two distinct therapeutic strategies targeting this pathway: the small molecule pro-HGF activation inhibitor, SRI 31215 TFA, and anti-HGF monoclonal antibodies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and anti-HGF monoclonal antibodies lies in their point of intervention within the HGF/c-Met signaling cascade.
This compound: Preventing the "Go" Signal
This compound is a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA).[1][2][3][4] These proteases are responsible for converting the inactive precursor form of HGF (pro-HGF) into its active, biologically functional state.[3][4] By inhibiting these proteases, this compound effectively prevents the generation of active HGF, thereby blocking the initiation of c-Met signaling.[1][3][4]
Anti-HGF Monoclonal Antibodies: Intercepting the Messenger
In contrast, anti-HGF monoclonal antibodies, such as ficlatuzumab, rilotumumab, and YYB101, are large protein therapeutics that directly bind to the HGF ligand itself.[5][6] This binding sequesters HGF, preventing it from interacting with its receptor, c-Met.[5][6] This direct neutralization of the signaling molecule effectively blocks the activation of the c-Met receptor and its downstream pathways.
Efficacy Data: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and anti-HGF monoclonal antibodies are limited. The following tables summarize available quantitative data from separate studies. It is important to note that variations in experimental conditions and assays can influence the results, and therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Efficacy of this compound
| Target Protease | IC50 (μM) | Reference |
| Matriptase | 0.69 | [1][2] |
| Hepsin | 0.65 | [1][2] |
| HGFA | 0.30 | [1][2] |
Table 2: In Vitro Efficacy of Anti-HGF Monoclonal Antibodies
| Antibody | Target | Binding Affinity (Kd) | HGF Neutralization (IC50/Effective Conc.) | Reference |
| Rilotumumab | HGF | Sub-nanomolar | 0.02 - 75 µg/mL (effective concentration for various in vitro effects) | |
| Ficlatuzumab | HGF | High affinity (pM) | 20 µg/mL (effective concentration for inhibiting migration and invasion) | [7] |
| YYB101 | HGF | ~3.6 pM (human) | Not explicitly stated in IC50, but effective at nanomolar concentrations | [5] |
Key Experimental Findings
This compound
-
Inhibition of MET Activation: SRI 31215 (10 μM) effectively prevents fibroblast-induced MET activation and downstream signaling in tumor cells. However, it does not inhibit MET activation by already active HGF.[1][2]
-
Anti-Migratory Effects: At a concentration of 10 μM, SRI 31215 inhibits fibroblast-induced migration of DU145 prostate cancer cells but does not affect migration induced by active HGF.[1][2]
-
Overcoming Drug Resistance: SRI 31215 (10 μM) can overcome resistance to EGFR inhibitors (cetuximab and gefitinib) in colon cancer cells that produce HGF.[1][2][3][4]
Anti-HGF Monoclonal Antibodies
-
Inhibition of Downstream Signaling: Anti-HGF antibodies have been shown to block the phosphorylation of downstream signaling molecules like ERK.[5]
-
Inhibition of Cell Proliferation and Migration: Various anti-HGF antibodies have demonstrated the ability to inhibit HGF-induced cell proliferation and migration in different cancer cell lines.[8]
-
In Vivo Antitumor Activity: In preclinical animal models, anti-HGF antibodies have been shown to inhibit tumor growth.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
Western Blot for MET Phosphorylation
This protocol is a standard method to assess the activation status of the c-Met receptor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., DU145) and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with either conditioned media from fibroblasts (to provide pro-HGF) in the presence of various concentrations of this compound, or with recombinant active HGF in the presence of an anti-HGF monoclonal antibody for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated MET (p-MET) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the p-MET signal to total MET or a loading control like β-actin.
Transwell Migration Assay
This assay is used to quantify the effect of inhibitors on cancer cell migration.
-
Cell Preparation: Culture cancer cells to sub-confluency and serum-starve them overnight. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Place transwell inserts (typically with 8 µm pores) into a 24-well plate. In the lower chamber, add a medium containing a chemoattractant (e.g., conditioned medium from fibroblasts for this compound experiments, or recombinant HGF for antibody experiments).
-
Cell Seeding: Add the prepared cell suspension to the upper chamber of the transwell insert, including the inhibitor (this compound or anti-HGF antibody) at the desired concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Analysis: Elute the stain and measure the absorbance at a specific wavelength, or count the number of migrated cells in several microscopic fields.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Mechanism of HGF/c-Met pathway inhibition.
Caption: General experimental workflow for efficacy testing.
Conclusion
Both this compound and anti-HGF monoclonal antibodies represent promising therapeutic strategies for cancers driven by the HGF/c-Met pathway. Their distinct mechanisms of action offer different advantages and potential applications. This compound, as a small molecule, may have better tumor penetration, while monoclonal antibodies offer high specificity. The choice between these approaches may depend on the specific tumor microenvironment, the presence of pro-HGF activating proteases, and the potential for combination therapies. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these two important classes of HGF/c-Met inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Comparative efficacy and safety of anti-HGF/MET pathway agents plus chemotherapy versus chemotherapy alone as first-line treatment in advanced gastric cancer: a protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Down-Regulation of the Met Receptor Tyrosine Kinase by Presenilin-dependent Regulated Intramembrane Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: SRI 31215 TFA - A Novel Inhibitor of Fibroblast-Induced MET Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRI 31215 TFA's performance in inhibiting fibroblast-induced MET activation against other therapeutic alternatives. The information presented is supported by experimental data and detailed protocols to assist in research and development.
Introduction to Fibroblast-Induced MET Activation
The MET tyrosine kinase signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), is a critical driver of cell proliferation, survival, migration, and invasion in many cancers.[1][2] In the tumor microenvironment, cancer-associated fibroblasts (CAFs) are a primary source of HGF.[2][3] These fibroblasts secrete HGF in its inactive precursor form, pro-HGF.[1][4] The conversion of pro-HGF to its active form is a crucial step in MET pathway activation and is mediated by serine proteases such as matriptase, hepsin, and HGF activator (HGFA).[1][5] This fibroblast-driven activation of MET signaling in cancer cells can promote epithelial-mesenchymal transition (EMT), migration, and resistance to targeted therapies.[6][7]
This compound: A Novel Upstream Inhibitor
This compound is a small molecule that functions as a triplex inhibitor of matriptase, hepsin, and HGFA.[5][6][8] By targeting these key proteases, this compound effectively blocks the proteolytic activation of pro-HGF, thereby preventing the subsequent activation of the MET receptor.[5][9] This mechanism of action is distinct from that of many other MET inhibitors that target the kinase domain of the receptor itself or the HGF ligand directly. Research has demonstrated that this compound inhibits fibroblast-induced MET activation, EMT, and migration of cancer cells.[1][6]
Comparison with Alternative MET Inhibitors
Several alternative strategies exist for inhibiting the HGF/MET signaling pathway. These can be broadly categorized as MET tyrosine kinase inhibitors (TKIs), HGF-targeting antibodies, and MET-targeting antibodies.
| Therapeutic Class | Examples | Mechanism of Action |
| Pro-HGF Activation Inhibitor | This compound | Inhibits matriptase, hepsin, and HGFA, preventing the conversion of pro-HGF to active HGF.[5][6] |
| MET Tyrosine Kinase Inhibitors (TKIs) | Crizotinib, Cabozantinib, Capmatinib, Tepotinib, Merestinib[10][11][12][13] | Competitively bind to the ATP-binding site of the MET kinase domain, inhibiting its autophosphorylation and downstream signaling.[11] |
| HGF-Targeting Antibodies | Ficlatuzumab, Rilotumumab[14] | Bind to HGF, preventing it from binding to and activating the MET receptor. |
| MET-Targeting Antibodies | Onartuzumab, Emibetuzumab, Amivantamab (bispecific)[12][14] | Bind to the extracellular domain of the MET receptor, blocking HGF binding and/or inducing receptor internalization. |
Performance Data
The following table summarizes the inhibitory activity of this compound.
| Compound | Target(s) | IC50 Values | Effect on Fibroblast-Induced MET Activation |
| This compound | Matriptase, Hepsin, HGFA | 0.69 μM, 0.65 μM, 0.30 μM, respectively[5][9] | Prevents fibroblast-induced MET activation and signaling in tumor cells.[5][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the inhibition of fibroblast-induced MET activation.
Experimental Protocols
Fibroblast and Cancer Cell Co-Culture Protocol
This protocol is adapted from established methods for studying fibroblast-cancer cell interactions.[15][16][17]
Materials:
-
Fibroblast cell line (e.g., MRC5, WI38)[6]
-
Cancer cell line with MET expression (e.g., DU145, DiFi)[6][8]
-
Appropriate cell culture media and supplements (e.g., DMEM, RPMI 1640, FBS)
-
6-well or 96-well tissue culture plates
-
This compound and other inhibitors
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed fibroblasts in a 6-well or 96-well plate at a density that will result in approximately 80% confluency after 24 hours.
-
Allow fibroblasts to attach and grow for 24 hours.
-
On the following day, seed cancer cells on top of the fibroblast monolayer. The ratio of cancer cells to fibroblasts may need to be optimized (e.g., 1:1.5).[16]
-
Allow the co-culture to stabilize for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or alternative inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired experimental duration (e.g., 30 minutes for signaling studies, 24-72 hours for viability or migration assays).[5][9]
Western Blot Protocol for MET Phosphorylation
This protocol is based on general western blotting procedures.[18][19][20]
Materials:
-
Co-cultured cells from the protocol above
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MET, anti-total-MET)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
After treatment, wash the co-cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-MET overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MET as a loading control.
Cell Viability (MTT) Assay Protocol
This protocol outlines a standard MTT assay to assess cell viability.[21][22][23][24]
Materials:
-
Co-cultured cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Perform the co-culture and inhibitor treatments in a 96-well plate as described above.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by fibroblast-induced HGF/MET signaling. Its unique mechanism of inhibiting the activation of pro-HGF distinguishes it from traditional MET TKIs and antibody-based therapies. By acting upstream, this compound can effectively block the crosstalk between cancer cells and the tumor microenvironment, a key factor in tumor progression and drug resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound against other MET-targeting agents in relevant preclinical models.
References
- 1. oncotarget.com [oncotarget.com]
- 2. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of pro-HGF activation by SRI31215, a novel approach to block oncogenic HGF/MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | c-Met/HGFR | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. emjreviews.com [emjreviews.com]
- 11. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. MTT assay protocol | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of SRI 31215 TFA, a novel triplex inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA), with other related serine proteases. The information presented is intended to assist researchers in evaluating the selectivity profile of this compound and its potential applications in studies targeting the HGF/MET signaling pathway.
Executive Summary
This compound is a potent small molecule inhibitor designed to block the proteolytic activation of pro-HGF, a critical step in the activation of the oncogenic HGF/MET signaling pathway.[1][2][3] Its primary targets are the three serine proteases responsible for this activation: matriptase, hepsin, and HGFA.[1][2][3] Understanding the selectivity of this compound is crucial for interpreting experimental results and predicting potential off-target effects. This guide summarizes the available quantitative data on its inhibitory activity and provides detailed experimental protocols for assessing protease cross-reactivity.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets has been determined, with IC50 values in the sub-micromolar range. While the compound has been screened against other related serine proteases, including trypsin, thrombin, and coagulation factor Xa, specific IC50 or Kᵢ values for these proteases are not publicly available in the reviewed literature. The primary research indicates that the selectivity for trypsin and thrombin is considered "acceptable," while selectivity over factor Xa was an area for further optimization.
| Protease | IC50 (µM) | Reference |
| Matriptase | 0.69 | [4] |
| Hepsin | 0.65 | [4] |
| HGFA | 0.30 | [4] |
| Trypsin | Data not available | |
| Thrombin | Data not available | |
| Coagulation Factor Xa | Data not available |
Experimental Protocols
The following is a detailed methodology for a protease inhibition assay, based on the procedures described for the characterization of this compound and general best practices for such assays.
In Vitro Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target and related serine proteases.
Materials:
-
Enzymes: Recombinant human matriptase, hepsin, HGFA, trypsin, thrombin, and coagulation factor Xa.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution.
-
Substrate: A custom fluorogenic FRET peptide based on the pro-HGF cleavage sequence (e.g., H2N-(EEdans)GKQLRVVNGG(KDabcyl)-amide).
-
Assay Buffer: 50 mM Tris, 20 mM NaCl, 0.01% Tween 20, pH 8.0.[1]
-
Equipment: 96-well black microplates, fluorescence plate reader, precision pipettes.
Procedure:
-
Enzyme Preparation: Dilute the stock solution of each protease in the assay buffer to the desired final concentration.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted enzyme. b. Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells. c. Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for binding.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the mechanism by which this compound inhibits the HGF/MET signaling pathway.
Caption: Inhibition of HGF activation by this compound.
Experimental Workflow
The diagram below outlines the general workflow for assessing the cross-reactivity of an inhibitor against a panel of proteases.
Caption: Workflow for protease cross-reactivity screening.
References
Safety Operating Guide
Proper Disposal Procedures for SRI 31215 TFA
The following provides essential safety and logistical information for the proper disposal of SRI 31215 TFA, a research chemical. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental protection.
Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE).
Quantitative Hazard Data Summary
| Hazard Classification | Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound. This procedure is in line with general best practices for the disposal of hazardous laboratory chemicals[2][3][4].
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Designated hazardous waste container, properly labeled[4][5]
Procedure:
-
Personnel Protection: Before handling this compound, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood[6][7].
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid and liquid waste containing this compound separate.
-
-
Containerization of Waste:
-
Place all waste containing this compound into a designated, leak-proof, and compatible hazardous waste container[4].
-
The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component[4]. Ensure the original container label is intact and legible if it is being used for disposal[3].
-
Keep the waste container securely closed when not in use[4][5][6].
-
-
Disposal of Pure Compound:
-
If disposing of unused or expired this compound, it should be in its original container if possible[3].
-
Ensure the container is tightly sealed and properly labeled for hazardous waste collection.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that have come into contact with this compound must be disposed of as hazardous waste.
-
Place these contaminated materials in the designated solid hazardous waste container.
-
-
Aqueous Solutions:
-
Spill Cleanup:
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an inert absorbent material from a spill kit[1][7].
-
Collect the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
-
Waste Collection:
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. SRI31215 2TFA|1832686-44-8|MSDS [dcchemicals.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Sodium trifluoroacetate(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling SRI 31215 TFA
Essential guidance for the safe and effective use of the novel triplex inhibitor, SRI 31215 TFA, in the laboratory setting. This document provides critical safety protocols, operational procedures, and disposal instructions to support researchers, scientists, and drug development professionals in maintaining a safe and efficient workflow.
Immediate Safety and Handling Protocols
This compound is a chemical compound that requires careful handling to mitigate potential risks. The primary known hazards are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure user safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures should be conducted to determine the full extent of necessary PPE. However, the following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder form or when preparing stock solutions. | To avoid inhalation of the powder or aerosols. |
Operational and Experimental Procedures
This compound is a small molecule inhibitor of matriptase, hepsin, and hepatocyte growth factor activator (HGFA), effectively blocking oncogenic HGF/MET signaling. Its use in a research setting, particularly in cell-based assays, requires precise preparation and handling.
Preparation of Stock Solutions
The following protocol outlines the steps for preparing a stock solution of this compound:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in dimethyl sulfoxide (DMSO) to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Example Experimental Protocol: In Vitro Cell Treatment
This protocol provides a general guideline for treating adherent cancer cell lines (e.g., DU145 prostate cancer cells) with this compound.
-
Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 6-well plate) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of the inhibitor by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old culture medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest concentration of the inhibitor) should be included in every experiment.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTS or trypan blue exclusion), western blotting, or migration assays.
Disposal Plan
All materials contaminated with this compound, including unused solutions, cell culture media, and disposable labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste in a designated hazardous waste bag or container.
Disposal of all hazardous waste must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualizing the Workflow
The following diagram illustrates the key stages of handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
